Ethyl-quinolin-3-ylmethyl-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(quinolin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-2-13-8-10-7-11-5-3-4-6-12(11)14-9-10/h3-7,9,13H,2,8H2,1H3 |
InChI Key |
JMKSFFPASMGLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl-quinolin-3-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl-quinolin-3-ylmethyl-amine. Due to the limited availability of direct experimental data for this specific compound, this document presents data for the parent compound, quinolin-3-ylmethanamine, alongside computationally predicted values for the title compound. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in the empirical characterization of this and similar novel chemical entities. A logical workflow for the synthesis and characterization of novel quinoline derivatives is also presented.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. These activities are intrinsically linked to the physicochemical properties of the molecules, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound is a derivative of quinoline that holds potential for further investigation in drug discovery programs. This guide aims to consolidate the available information on its physicochemical properties and provide a practical framework for its experimental characterization.
Physicochemical Properties
The following table summarizes the available physicochemical data for quinolin-3-ylmethanamine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| Physical Description | Solid | Sigma-Aldrich[2] |
| XLogP3 (Computed) | 1.5 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |
The following properties for this compound have been estimated using computational models. These values should be considered as approximations and require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 38.9 Ų |
| pKa (most basic) | 9.5 |
Experimental Protocols for Physicochemical Characterization
For novel compounds such as this compound, empirical determination of physicochemical properties is essential. The following are standard protocols for key parameters.
The melting point is a fundamental indicator of a solid compound's purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.
-
For liquid compounds, the boiling point is a key characteristic.
-
Apparatus: Thiele tube or a micro boiling point apparatus.
-
Procedure:
-
A small volume of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated in an oil bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.
-
Apparatus: pH meter, automatic titrator, or UV-Vis spectrophotometer.
-
Potentiometric Titration Method:
-
A solution of the compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.
-
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.
-
Shake-Flask Method:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[3][4]
-
Solubility in aqueous media is a key factor influencing a drug's bioavailability.
-
Equilibrium Shake-Flask Method:
-
An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is established (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinoline derivative like this compound.
Caption: Workflow for the synthesis and characterization of novel quinoline derivatives.
Conclusion
While direct experimental data on the physicochemical properties of this compound are currently lacking in the public domain, this guide provides essential information based on its parent compound and computational predictions. The detailed experimental protocols offer a clear path for researchers to empirically determine these crucial parameters. A thorough understanding and documentation of these properties are fundamental for the rational design and development of new quinoline-based therapeutic agents. The provided workflow illustrates the logical progression from compound synthesis to candidate selection, emphasizing the central role of physicochemical characterization in this process.
References
An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Its continued relevance drives the demand for robust and versatile synthetic methodologies. This guide provides a detailed overview of both classical and contemporary pathways for the synthesis of novel quinoline derivatives, with a focus on experimental protocols, quantitative data, and mechanistic understanding.
Classical Synthesis of the Quinoline Core
For over a century, a set of powerful named reactions has formed the foundation of quinoline synthesis. These methods typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.
The Skraup Synthesis
The Skraup synthesis is a classic and direct method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction can be vigorous and requires careful control.[1]
The overall transformation involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring.[3]
Figure 1. General workflow of the Skraup quinoline synthesis.
This procedure, adapted from Organic Syntheses, utilizes arsenic pentoxide as the oxidizing agent and provides a controlled method for this often vigorous reaction.[4]
-
Preparation: In a 5-L three-necked round-bottomed flask, create a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml) of U.S.P. glycerol.
-
Acid Addition: Equip the flask with a mechanical stirrer and a dropping funnel containing 315 ml of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.
-
Dehydration: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask carefully in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105–110°C under vacuum until 235–285 g of water has been removed (approx. 2–3 hours).
-
Cyclization and Oxidation: Cool the mixture to 90°C, replace the suction tube with a reflux condenser, and add 315 ml of concentrated sulfuric acid dropwise over 30-45 minutes, keeping the temperature between 135-140°C. Once the addition is complete, heat the mixture at this temperature for an additional 7 hours.
-
Work-up: Cool the reaction mixture to 80°C and dilute cautiously with 3.5 L of water. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Isolation and Purification: Filter the resulting thick slurry through a large Büchner funnel. Wash the precipitate with four 700-ml portions of water. The crude product is then purified by recrystallization from methanol. The total yield is typically between 65–76%.[4]
| Aromatic Amine | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84–91% | --INVALID-LINK-- |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | 65–76% | [4] |
| m-Nitroaniline | Arsenic Acid | 7-Nitroquinoline & 5-Nitroquinoline | Mixture | [5] |
| 6-Aminocoumarin | Glycerol/H₂SO₄ | 3H-pyrano[3,2-f]quinoline-3-one | 14% | [5] |
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile and more general method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions.[6][7] This method is often considered a modification of the Skraup synthesis but allows for the preparation of a wider range of substituted quinolines.[8]
Figure 2. Key steps in the Doebner-von Miller reaction.
This procedure highlights a modern, greener approach using a solid acid catalyst under solvent-free conditions.
-
Catalyst Preparation: Prepare Ag(I)-exchanged Montmorillonite K10 by treating the clay with a silver nitrate solution.
-
Reaction Setup: In a round-bottom flask, add the substituted aniline (1 mmol), the α,β-unsaturated aldehyde (e.g., cinnamaldehyde) (1.5 mmol), and the Ag(I)-Mont K10 catalyst (0.1 g).
-
Reaction: Heat the solvent-free mixture at 120°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to remove the catalyst.
-
Isolation: Wash the filtrate with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.
| Aniline Derivative | α,β-Unsaturated Aldehyde | Product | Yield (%) | Reference |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89% | |
| 4-Methylaniline | Cinnamaldehyde | 6-Methyl-2-phenylquinoline | 85% | |
| 4-Methoxyaniline | Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 81% | |
| 4-Chloroaniline | Cinnamaldehyde | 6-Chloro-2-phenylquinoline | 76% | |
| Aniline | Crotonaldehyde | 2-Methylquinoline | 78% | |
| 4-Methylaniline | Crotonaldehyde | 2,6-Dimethylquinoline | 72% |
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with 1,3-diketones.[2] The reaction proceeds through an enamine intermediate, which then cyclizes under acidic conditions.
-
Condensation: A mixture of m-chloroaniline and acetylacetone is heated, often in the presence of a dehydrating agent or under conditions to remove water, to form the enamine intermediate.
-
Cyclization: The crude enamine is added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated.
-
Work-up: The reaction mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization.
| Aniline | 1,3-Diketone | Acid Catalyst | Product | Reference |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-7-chloroquinoline | [3][9] |
| β-Naphthylamine | Acetylacetone | HF | Benzo[g]quinoline derivative | [3][9] |
| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | 3,4-Cyclohexano-6-methoxyquinoline | [3][9] |
The Friedländer Annulation
The Friedländer synthesis is a straightforward and high-yield method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester), typically under acid or base catalysis.[10]
Figure 3. Logical flow of the Friedländer quinoline synthesis.
This method provides an efficient and environmentally friendly approach to the Friedländer synthesis.[4]
-
Catalyst Preparation: A mixture of SiO₂ (1.4 g) and P₂O₅ (0.6 g) is thoroughly ground together in a mortar and pestle for 20 minutes at room temperature.
-
Reaction Setup: In a round-bottom flask, a mixture of the 2-aminoaryl ketone (2 mmol), the carbonyl compound (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g) is prepared.
-
Reaction: The mixture is stirred at 80°C under solvent-free conditions for the appropriate time (typically 15-40 minutes), monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and ethyl acetate (20 mL) is added. The catalyst is removed by filtration. The filtrate is washed with a saturated solution of NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from an ethanol-water mixture.
| 2-Aminoaryl Ketone | Carbonyl Compound | Time (min) | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Dimedone | 15 | 93% | [11] |
| 2-Amino-5-chlorobenzophenone | Cyclohexanone | 20 | 90% | [11] |
| 2-Aminobenzophenone | Ethyl acetoacetate | 25 | 88% | [11] |
| 2-Amino-5-chlorobenzophenone | Acetylacetone | 20 | 95% | [11] |
| 2-Aminoacetophenone | Dimedone | 40 | 80% | [11] |
Modern Synthetic Approaches
While classical methods are robust, modern organic synthesis has introduced new strategies that offer improved efficiency, milder conditions, and access to novel substitution patterns.
Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the construction of heterocyclic systems, including quinolines. These methods often involve C-H activation, coupling, and cyclization reactions, providing direct access to complex derivatives from simple starting materials.
A notable modern approach involves the Co(III)-catalyzed reaction of anilines with alkynes, where dimethyl sulfoxide (DMSO) serves as both the solvent and a C1 building block for the quinoline ring. This method offers high efficiency and regioselectivity.[12]
| Aniline | Alkyne | Product | Yield (%) | Reference |
| Aniline | Diphenylacetylene | 2,3,4-Triphenylquinoline | 95% | [12] |
| 4-Methylaniline | Diphenylacetylene | 6-Methyl-2,3,4-triphenylquinoline | 92% | [12] |
| 4-Methoxyaniline | 1,2-bis(4-methylphenyl)acetylene | 6-Methoxy-2,3-bis(p-tolyl)-4-phenylquinoline | 85% | [12] |
| Aniline | 1-Phenyl-1-propyne | 3-Methyl-2,4-diphenylquinoline | 81% | [12] |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. The Povarov reaction is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines.
The Povarov reaction is a formal aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines. Subsequent oxidation provides a straightforward route to fully aromatic quinoline derivatives.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Skraup Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. synarchive.com [synarchive.com]
Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl-quinolin-3-ylmethyl-amine. As of the latest literature review, specific experimental data for this compound has not been published. Therefore, this document presents predicted spectroscopic characteristics based on the analysis of its structural fragments—the quinoline-3-ylmethyl group and the ethylamino moiety—and by referencing data from closely related compounds. This guide also outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data reported for analogous structures.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.90 | s | 1H | H-2 (Quinoline) | Expected to be a singlet and downfield due to the proximity of the nitrogen atom. |
| ~8.10 | d | 1H | H-4 (Quinoline) | Doublet, downfield. |
| ~7.90 | d | 1H | H-8 (Quinoline) | Doublet, part of the benzo-ring system. |
| ~7.75 | d | 1H | H-5 (Quinoline) | Doublet, part of the benzo-ring system. |
| ~7.60 | t | 1H | H-7 (Quinoline) | Triplet, part of the benzo-ring system. |
| ~7.50 | t | 1H | H-6 (Quinoline) | Triplet, part of the benzo-ring system. |
| ~3.90 | s | 2H | -CH₂- (Methylene bridge) | Singlet, connecting the quinoline ring to the amine. |
| ~2.70 | q | 2H | -CH₂- (Ethyl group) | Quartet, coupled with the methyl protons. |
| ~1.80 (broad) | s | 1H | N-H | Signal may be broad and its position can vary with concentration and temperature. |
| ~1.15 | t | 3H | -CH₃ (Ethyl group) | Triplet, coupled with the methylene protons. |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~152.0 | C-2 (Quinoline) | |
| ~148.5 | C-8a (Quinoline) | Quaternary carbon. |
| ~135.0 | C-4 (Quinoline) | |
| ~133.0 | C-3 (Quinoline) | Quaternary carbon, attachment point of the methylamine group. |
| ~129.5 | C-4a (Quinoline) | Quaternary carbon. |
| ~129.0 | C-7 (Quinoline) | |
| ~128.0 | C-5 (Quinoline) | |
| ~127.5 | C-6 (Quinoline) | |
| ~126.5 | C-8 (Quinoline) | |
| ~52.0 | -CH₂- (Methylene bridge) | |
| ~44.0 | -CH₂- (Ethyl group) | |
| ~15.0 | -CH₃ (Ethyl group) |
Note: Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm. General chemical shift ranges for quinoline derivatives can be found in various spectroscopic studies[1].
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3310 | Weak-Medium | N-H stretch (secondary amine)[2] |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2975 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1580, 1500 | Medium-Strong | C=C and C=N ring stretching (quinoline) |
| 1590 - 1550 | Medium | N-H bend (secondary amine) |
| 1335 - 1250 | Strong | C-N stretch (aromatic amine type)[2] |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine type)[2] |
| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI) Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol
| m/z | Relative Intensity | Assignment |
| 186 | Moderate | [M]⁺ (Molecular ion) |
| 171 | High | [M - CH₃]⁺ (Loss of a methyl radical from the ethyl group) |
| 157 | High | [M - C₂H₅]⁺ (Loss of an ethyl radical) |
| 130 | Very High (Base Peak) | [C₉H₈N]⁺ (Quinolin-3-ylmethyl cation) |
| 129 | High | [C₉H₇N]⁺ (Quinoline radical cation) |
| 102 | Moderate | Fragmentation of the quinoline ring |
| 77 | Moderate | Phenyl fragment |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a compound such as this compound, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet - for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) may be used.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ions, which can be used to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of a novel compound and the logical flow of spectroscopic data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds that can interact with a variety of biological targets.[1] This technical guide provides an in-depth overview of the significant biological activities of quinoline-based compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4][5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[3][6]
Mechanisms of Anticancer Activity
The anticancer effects of quinoline-based compounds are mediated through various mechanisms, including:
-
Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[7] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers. Quinoline-based inhibitors can block the EGFR signaling pathway, leading to the suppression of tumor growth and proliferation.[7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinoline compounds can inhibit VEGFR, thereby disrupting the blood supply to tumors.[8]
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is implicated in tumor invasion and metastasis. Several quinoline derivatives have been developed as potent c-Met inhibitors.[7][8]
-
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Some quinoline compounds can intercalate with DNA and inhibit topoisomerase activity, leading to DNA damage and cell death.[3]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division. Certain quinoline derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics and arresting the cell cycle.[9]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the modulation of apoptosis-related proteins.[4][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoline-based compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone 12e | MGC-803 (Gastric) | 1.38 | [10] |
| Quinoline-chalcone 12e | HCT-116 (Colon) | 5.34 | [10] |
| Quinoline-chalcone 12e | MCF-7 (Breast) | 5.21 | [10] |
| Ursolic acid-quinoline 3b | MDA-MB-231 (Breast) | 0.61 | [7] |
| Ursolic acid-quinoline 3b | HeLa (Cervical) | 0.36 | [7] |
| Quinoline derivative 41 | Various cancer cells | 0.02-0.04 | [11] |
| Quinoline derivative 42 | HepG-2 (Liver) | 0.261 | [11] |
| Quinoline derivative 8 | DLD1 (Colon) | 0.59 | [11] |
| Quinoline derivative 8 | HCT116 (Colon) | 0.44 | [11] |
Antimicrobial Activity
Quinoline derivatives, particularly the fluoroquinolones, are a well-established class of antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[12][13]
Mechanism of Antimicrobial Activity
The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis. They target two essential enzymes involved in DNA replication:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Quinolones bind to the DNA-gyrase complex, trapping the enzyme and leading to double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA, leading to cell death.[12]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-based compounds against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one 6c | MRSA | 0.75 | [14] |
| Quinoline-2-one 6c | VRE | 0.75 | [14] |
| Quinoline-2-one 6o | MRSA | 2.50 | [14] |
| Quinoline derivative 43a | Various strains | 0.62 | [15] |
| Dihydrotriazine-quinolone 93a-c | S. aureus & E. coli | 2 | [15] |
| Quinoline derivative 3c | S. aureus | 2.67 | [12] |
| Quinoline derivative 6 | Bacillus cereus | 3.12 | [13] |
Antiviral Activity
Several quinoline-based compounds have demonstrated promising antiviral activity against a range of viruses, including coronaviruses and dengue virus.[16][17]
Mechanism of Antiviral Activity
The antiviral mechanisms of quinoline derivatives can vary depending on the virus and the specific compound. Some of the proposed mechanisms include:
-
Inhibition of Viral Entry: Compounds like chloroquine can interfere with the endosomal acidification required for the entry of some enveloped viruses into host cells.[16]
-
Inhibition of Viral Replication: Some quinoline derivatives have been shown to inhibit viral RNA synthesis.[16]
-
Modulation of Host Cell Pathways: Certain quinolines may exert their antiviral effects by modulating host cell pathways that are essential for viral replication, such as autophagy.[16]
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected quinoline-based compounds, expressed as EC50 values (the concentration required to inhibit 50% of viral activity).
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Chloroquine | HCoV-OC43 | HEL | 0.12-12 | [16] |
| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12-12 | [16] |
| Quinoline-morpholine 1 | SARS-CoV-2 | Vero 76 | 1.5 | [17] |
| Quinoline-morpholine 2 | SARS-CoV-2 | Caco-2 | 5.9 | [17] |
| Quinoline derivative 4 | RSV | - | 8.6 µg/mL | [18] |
| Quinoline derivative 6 | YFV | - | 3.5 µg/mL | [18] |
| Indole-quinoline W20 | TMV | - | 65.7 µg/mL (protective) | [19] |
| Indole-quinoline W20 | TMV | - | 84.4 µg/mL (curative) | [19] |
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in both in vitro and in vivo models.[20][21]
Mechanism of Anti-inflammatory Activity
The anti-inflammatory effects of quinoline-based compounds are often attributed to their ability to modulate key inflammatory pathways and mediators:
-
Inhibition of Pro-inflammatory Enzymes: Some quinolines can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[20]
-
Inhibition of Pro-inflammatory Cytokines: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[22]
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the release of IL-1β. Some quinoline compounds can inhibit the activation of the NLRP3 inflammasome.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected quinoline derivatives in the carrageenan-induced paw edema model.
| Compound/Derivative | Dose | Inhibition of Edema (%) | Reference |
| Cyclopenta[a]anthracene-quinoline 39 | - | 63.19 | [21] |
| 1-oxa-3,5-diaza-anthracen-6-one-quinoline 40 | - | 68.28 | [21] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine HCl | - | - | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
Principle: This method is used to assess the antimicrobial activity of a compound. The compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective against the microorganism growing on the agar, a zone of inhibition (an area of no growth) will be observed around the well.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline compound solution at a specific concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
Plaque Reduction Assay for Antiviral Activity
Principle: This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound. The formation of plaques (localized areas of cell death) caused by viral infection is inhibited in the presence of an effective antiviral agent.
Procedure:
-
Cell Seeding: Seed susceptible host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quinoline compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions.
-
Compound Administration: Administer the quinoline compound orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline-based compounds and a general experimental workflow.
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline compounds.
Caption: VEGFR2 signaling pathway involved in angiogenesis and its inhibition by quinolines.
Caption: c-Met signaling pathway in cancer invasion and metastasis and its inhibition.
Caption: NLRP3 inflammasome activation pathway and its inhibition by quinoline compounds.
Experimental Workflow Diagram
Caption: General experimental workflow for the development of quinoline-based therapeutic agents.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. rsc.org [rsc.org]
- 3. Assay of Inflammasome Activation [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. malariaworld.org [malariaworld.org]
- 17. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-ethyl-1-(quinolin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
The compound "Ethyl-quinolin-3-ylmethyl-amine" is systematically named in accordance with IUPAC nomenclature as N-ethyl-1-(quinolin-3-yl)methanamine . It is a secondary amine featuring an ethyl group and a quinolin-3-ylmethyl group attached to a nitrogen atom. The parent amine, quinolin-3-ylmethanamine, is registered under CAS number 7521-70-2[1].
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-ethyl-1-(quinolin-3-yl)methanamine | Deduced |
| Molecular Formula | C₁₂H₁₄N₂ | Calculated |
| Molecular Weight | 186.25 g/mol | Calculated |
| Parent Compound | quinolin-3-ylmethanamine | PubChem[1] |
| Parent CAS Number | 7521-70-2 | PubChem[1] |
| Parent Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Parent Molecular Weight | 158.20 g/mol | PubChem[1] |
Prospective Synthesis Protocol
The synthesis of N-ethyl-1-(quinolin-3-yl)methanamine can be achieved through the reductive amination of quinoline-3-carbaldehyde with ethylamine. This common and effective method for forming C-N bonds involves two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination
Materials:
-
Quinoline-3-carbaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1 equivalent) in the chosen solvent (DCM or DCE).
-
Imine Formation: Add ethylamine (1.1-1.5 equivalents) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: To the stirred solution, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-ethyl-1-(quinolin-3-yl)methanamine.
Potential Biological Activities and Applications
The quinoline nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[2][3][4] While the specific biological profile of N-ethyl-1-(quinolin-3-yl)methanamine has not been extensively reported, its structural similarity to other biologically active quinoline compounds suggests potential applications in several therapeutic areas:
-
Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[5] Their mechanisms of action often involve the inhibition of protein kinases or interference with DNA replication.
-
Antimicrobial Properties: The quinoline ring is a key component of several antibacterial and antifungal drugs.[2][4] Derivatives of quinoline-3-carbaldehyde have shown moderate activity against various bacterial strains.
-
Anti-inflammatory Effects: Certain quinoline-3-carboxamides have demonstrated immunomodulatory and anti-inflammatory properties.[5]
-
Antileishmanial Activity: Quinoline-carbaldehyde derivatives have been identified as novel inhibitors for leishmanial methionine aminopeptidase 1, suggesting their potential in the treatment of leishmaniasis.[6]
Further research and biological screening are necessary to fully elucidate the therapeutic potential of N-ethyl-1-(quinolin-3-yl)methanamine.
Visualizations
Synthesis Workflow Diagram
References
- 1. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of quinoline derivatives across a spectrum of diseases. It consolidates quantitative data on their efficacy, details key experimental methodologies for their evaluation, and visualizes the complex biological pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics, highlighting the versatility and continued importance of the quinoline nucleus in modern drug design.
Anticancer Applications
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor progression. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit critical processes such as angiogenesis and cell migration.[1] Several quinoline-based drugs have received FDA approval for clinical use in oncology, underscoring their therapeutic relevance.[2]
Mechanisms of Action
The anticancer effects of quinoline derivatives are often multifactorial, targeting key signaling pathways and cellular processes essential for cancer cell survival and proliferation.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. Quinoline-based molecules have been developed as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, and the PI3K/Akt/mTOR pathway, which are frequently dysregulated in various cancers.[2][3][4]
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a process vital for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Topoisomerase Inhibition: By targeting topoisomerases, enzymes that regulate DNA topology, some quinoline compounds prevent the necessary relaxation of DNA required for replication and transcription, thereby halting cancer cell proliferation.[5]
-
Induction of Apoptosis: Many quinoline derivatives promote programmed cell death (apoptosis) through various means, including the overproduction of reactive oxygen species (ROS), which disrupts the cellular redox balance, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][5]
Key Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been designed to inhibit key components of this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and suppressing tumor growth.[2][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Quantitative Data: Anticancer Activity
The in vitro anticancer efficacy of quinoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | MTT | 1.38 | [6] |
| HCT-116 (Colon) | MTT | 5.34 | [6] | |
| MCF-7 (Breast) | MTT | 5.21 | [6] | |
| Compound 5a | EGFR Kinase | Kinase Assay | 0.071 | [3] |
| HER-2 Kinase | Kinase Assay | 0.031 | [3] | |
| Compound 4c | Tubulin Polymerization | Polymerization Assay | 17 | [7] |
| MDA-MB-231 (Breast) | NCI-60 Screen | >100 | [7] | |
| K-562 (Leukemia) | NCI-60 Screen | 7.72 | [7] | |
| 91b1 | AGS (Gastric) | MTS | 4.28 (µg/mL) | [8] |
| KYSE150 (Esophageal) | MTS | 4.17 (µg/mL) | [8] | |
| KYSE450 (Esophageal) | MTS | 1.83 (µg/mL) | [8] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is measured spectrophotometrically, and the intensity is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Applications
The emergence of antimicrobial resistance poses a significant threat to global health, necessitating the development of new antibacterial and antifungal agents.[9] Quinoline derivatives have a long history in this field, with many exhibiting potent activity against a wide range of pathogens, including multidrug-resistant strains.[9][10]
Mechanisms of Action
-
DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, many quinoline derivatives target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting its structure and function and interfering with replication and transcription.[10]
-
Cell Membrane Disruption: Certain quinoline compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.
Quantitative Data: Antimicrobial Activity
The in vitro antimicrobial activity of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7 | E. coli ATCC25922 | 2 | [9] |
| S. pyrogens ATCC19615 | 2 | [9] | |
| Compound 8 | Vancomycin-resistant E. faecium | 4 | [9] |
| Compound 6c | MRSA | 0.75 | [11] |
| VRE | 0.75 | [11] | |
| MRSE | 2.50 | [11] | |
| Compound 5d | S. aureus (MRSA) | 0.5 | [9] |
| E. coli | 4 | [9] | |
| Hybrid 7b | S. aureus | 2 (5 µM) | [12] |
| M. tuberculosis H37Rv | 10 (24 µM) | [12] |
Experimental Protocols
This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.
Protocol:
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Antiviral Applications
Quinoline derivatives have demonstrated promising activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue Virus (DENV).[13] Their mechanisms of action are diverse and often target virus-specific enzymes or processes.
Mechanisms of Action
-
Reverse Transcriptase Inhibition: For retroviruses like HIV, quinoline derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and blocks the conversion of viral RNA into DNA.[1]
-
Protease Inhibition: Some quinoline compounds inhibit viral proteases, such as the HCV NS3/4A protease, which are essential for cleaving viral polyproteins into functional mature proteins required for viral replication.[3]
-
Inhibition of Viral Entry/Replication: The precise mechanisms for other viruses, like DENV, are still under investigation but may involve interference with early stages of the viral life cycle, such as entry into the host cell or replication of the viral genome.[14]
Quantitative Data: Antiviral Activity
The antiviral efficacy of quinoline derivatives is measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays.
| Compound ID/Series | Virus | Assay Target/Cell Line | IC50 / EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 1 | Dengue Virus Serotype 2 | Vero Cells | 3.03 |[14] | | Compound 2 | Dengue Virus Serotype 2 | Vero Cells | 0.49 |[14] | | Compound 18 | Hepatitis C Virus | HCV Replicon System | 7 |[3] | | 4a2 | HIV-1 Reverse Transcriptase | Enzyme Assay | 0.21 |[1] | | 4d2 | HIV-1 Reverse Transcriptase | Enzyme Assay | 0.15 |[1] | | 4o | HIV-1 Ribonuclease H | Enzyme Assay | ~1.5 |[5] | | 5o | HIV-1 Ribonuclease H | Enzyme Assay | ~1.5 |[5] |
Antimalarial Applications
Quinoline-containing compounds, such as quinine and chloroquine, have been mainstays in the treatment and prevention of malaria for centuries.[15] Research continues to explore new quinoline derivatives to combat the spread of drug-resistant Plasmodium parasites.
Mechanism of Action
The primary mechanism of action for many quinoline antimalarials involves disrupting the parasite's detoxification of heme. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death.[11]
Quantitative Data: Antimalarial Activity
The in vitro antimalarial potency of quinoline derivatives is assessed by their IC50 values against different strains of Plasmodium falciparum.
| Compound ID/Series | P. falciparum Strain | IC50 (µM or nM) | Reference |
| Compound 1 | Chloroquine-resistant | 1.2 µM | [16] |
| Compound 40b | 3D7 | 0.62 µg/mL | [16] |
| Compound 2 | W2 (Chloroquine-resistant) | 0.023 µM | [6] |
| Compound 12 | W2 (Chloroquine-resistant) | 67 nM | [17] |
| Compound 24 | Dd2 (Chloroquine-resistant) | 55.8 nM | [17] |
| Bisquinoline 8 | Various strains | 1-100 nM | [18] |
Anti-inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have shown significant anti-inflammatory properties by modulating key inflammatory pathways.
Mechanisms of Action
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. Certain quinoline derivatives have been identified as direct inhibitors of the NLRP3 protein, preventing the assembly and activation of the inflammasome.[16][19]
-
NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses. Some quinoline compounds can inhibit this pathway, often by preventing the nuclear translocation of NF-κB, which in turn suppresses the transcription of pro-inflammatory genes.[20]
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also involved in inflammation. Quinoline derivatives can modulate these pathways to exert their anti-inflammatory effects.
Key Signaling Pathways
The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often from a pathogen-associated molecular pattern (PAMP), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. An activation signal (Signal 2), such as ATP or crystalline structures, triggers the assembly of the inflammasome complex, leading to caspase-1 activation and the maturation of IL-1β.
References
- 1. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-HCV activity evaluation of anilinoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 12. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 13. mdpi.com [mdpi.com]
- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raco.cat [raco.cat]
- 17. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Ethyl-quinolin-3-ylmethyl-amine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding profile of Ethyl-quinolin-3-ylmethyl-amine. As a novel quinoline derivative, understanding its interaction with biological targets is paramount for elucidating its mechanism of action and potential therapeutic applications. This document outlines a systematic workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols for these computational techniques are provided to ensure reproducibility. Furthermore, this guide illustrates key processes and signaling pathways through diagrams generated using Graphviz (DOT language) and summarizes quantitative data in a structured tabular format, offering a practical framework for researchers in the field of computational drug discovery.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, is a synthetic derivative whose pharmacological profile is yet to be fully characterized. In silico modeling offers a powerful and resource-efficient approach to predict its potential biological targets, characterize its binding mode, and estimate its binding affinity.[3][4][5] This guide details the computational steps involved in such an investigation, providing a robust framework for its virtual screening and lead optimization.
In Silico Workflow for Receptor Binding Analysis
The computational investigation of this compound receptor binding follows a structured workflow. This multi-step process, illustrated below, begins with target selection and culminates in the detailed analysis of the ligand-receptor complex.
Methodologies and Experimental Protocols
Target Identification and Selection
Given the diverse activities of quinoline derivatives, several receptor families could be considered as potential targets for this compound. These include, but are not limited to, G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.[6][7][8] Initial target selection can be guided by literature data on structurally similar compounds. For instance, various quinoline derivatives have shown inhibitory activity against c-MET kinase and enzymes implicated in neurodegenerative diseases like AChE, BACE1, and GSK3β.[6][7][8]
Protocol:
-
Literature Review: Conduct a thorough search of databases such as PubMed, Scopus, and ChEMBL for quinoline derivatives with similar core structures to this compound.
-
Target Prediction Servers: Utilize web-based tools like SwissTargetPrediction, SuperPred, and PharmMapper to predict potential protein targets based on the 2D structure of the ligand.
-
Prioritization: Rank the potential targets based on the strength of the evidence from the literature and the prediction scores from the servers. Select the top candidates for further in silico analysis.
Ligand and Receptor Preparation
Proper preparation of both the ligand (this compound) and the receptor is crucial for accurate docking and simulation results.
Ligand Preparation Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using software such as Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE).
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy, stable conformation.
-
Charge Assignment: Assign partial atomic charges using methods like Gasteiger-Hückel or AM1-BCC.
Receptor Preparation Protocol:
-
Structure Retrieval: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using servers like SWISS-MODEL or I-TASSER.
-
Preprocessing: Remove water molecules, co-factors, and existing ligands from the PDB structure. Add hydrogen atoms and assign protonation states for titratable residues at a physiological pH.
-
Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes while keeping the backbone atoms fixed.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9][10] This step is essential for identifying the binding pose and estimating the binding affinity.
Protocol:
-
Binding Site Definition: Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site detection algorithms.
-
Grid Generation: Generate a grid box that encompasses the defined binding site.
-
Docking Execution: Perform the docking using software like AutoDock Vina, Glide, or GOLD.[9] It is recommended to perform multiple docking runs to ensure the convergence of the results.
-
Pose Analysis: Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and clustering. Select the most favorable and representative poses for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[11][12][13]
Protocol:
-
System Setup: Place the docked ligand-receptor complex in a periodic box of an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform a multi-step energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to capture the relevant biological motions.[14]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (RMSD), the flexibility of the residues (RMSF), and the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor over time.[15][16]
Potential Signaling Pathway Involvement
Based on the potential targets identified, this compound could modulate various signaling pathways. For instance, if it targets a GPCR, it could influence downstream pathways involving G-proteins, adenylyl cyclase, and protein kinase A.
Data Presentation
The quantitative data generated from the in silico analysis should be summarized in a clear and concise manner.
Table 1: Summary of Molecular Docking and Binding Energy Calculations
| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| Example: c-MET Kinase | -8.5 | -45.2 ± 3.1 | MET1160, TYR1230, ASP1222 |
| Example: 5-HT2A Receptor | -9.2 | -52.7 ± 4.5 | ASP155, SER242, PHE339 |
| Add more potential targets |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from the experimental protocols described above.
Conclusion
This technical guide provides a detailed framework for the in silico modeling of this compound receptor binding. By following the outlined workflow and experimental protocols, researchers can systematically identify potential biological targets, characterize the binding interactions, and predict the binding affinity of this novel compound. The integration of molecular docking and molecular dynamics simulations offers a powerful approach to gain a deeper understanding of its pharmacological properties, thereby accelerating its potential development as a therapeutic agent. The methodologies described herein are broadly applicable to the computational investigation of other novel chemical entities.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 4. criver.com [criver.com]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Using molecular dynamics simulations to understand receptor-complex co" by Hannah Margaret Hoag [rdw.rowan.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Dynamics Simulation Investigation of the Binding and Interaction of the EphA6-Odin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Ethyl-quinolin-3-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Ethyl-quinolin-3-ylmethyl-amine, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule, this paper draws upon established knowledge of structurally related compounds, including quinolines, alkylamines, and benzylamines, to predict its physicochemical properties and degradation pathways. Detailed experimental protocols for determining these properties are also provided to facilitate further research and development.
Predicted Physicochemical Properties
This compound is a heterocyclic aromatic compound. The quinoline core imparts a degree of lipophilicity, while the ethylamine side chain introduces a basic and polar functional group. This bifunctional nature will govern its solubility and stability profile.
The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, and formulation. The solubility of this compound is expected to be highly dependent on the pH of the medium and the nature of the solvent.
Aqueous Solubility: Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The presence of the basic ethylamine group (pKa of ethylamine is ~10.8) suggests that this compound will exhibit significantly greater solubility in acidic aqueous solutions due to the formation of a protonated, more polar species.[2][3] Conversely, in neutral to basic media, the compound will exist predominantly in its less soluble free base form.
Organic Solubility: Consistent with the properties of quinoline and its derivatives, this compound is anticipated to be readily soluble in a range of organic solvents, particularly polar organic solvents.[1] This is a common characteristic of many nitrogen-containing heterocyclic compounds.
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Water (pH 7) | Sparingly Soluble | The hydrophobic quinoline ring limits solubility when the amine is not protonated. |
| Acidic Buffer (e.g., pH 2) | Soluble | Protonation of the basic ethylamine group increases polarity and aqueous solubility. |
| Basic Buffer (e.g., pH 9) | Poorly Soluble | The compound exists in its free base form, which is less polar. |
| Ethanol | Soluble | Amines and quinolines generally exhibit good solubility in polar organic solvents.[2] |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |
| Dichloromethane | Soluble | A common solvent for many organic compounds. |
| Hexane | Sparingly Soluble | The polarity of the amine group limits solubility in non-polar aliphatic solvents. |
The chemical stability of a drug substance is paramount to ensure its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] The stability of this compound is predicted to be influenced by pH, temperature, light, and oxidizing agents.
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potentially Labile | The amine function may be stable, but other parts of the quinoline ring system could be susceptible to acid-catalyzed reactions. |
| Basic Hydrolysis | Likely Stable | Generally, amines are stable to basic conditions. |
| Oxidative Degradation | Potentially Labile | The amine group is susceptible to oxidation, potentially leading to the formation of imines, aldehydes, or other oxidation products.[5][6] |
| Thermal Degradation | Potentially Labile | High temperatures can lead to the decomposition of amines.[7] |
| Photodegradation | Potentially Labile | Quinoline derivatives can be susceptible to photodegradation, which may involve reactions of the aromatic ring system.[8][9] |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.
Two common and reliable methods for determining the aqueous solubility of a compound are the Shake-Flask method and Potentiometric Titration.
2.1.1. Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" for determining thermodynamic solubility.
-
Protocol:
-
Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Workflow for Shake-Flask Solubility Assay
Caption: Workflow of the Shake-Flask method for solubility determination.
2.1.2. Potentiometric Titration for Solubility and pKa Determination
This method is particularly useful for ionizable compounds and can simultaneously determine solubility and pKa.
-
Protocol:
-
Prepare a suspension of a known amount of this compound in a known volume of water.
-
Titrate the suspension with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the suspension continuously using a calibrated pH electrode.
-
Plot the pH versus the volume of titrant added. The resulting titration curve can be analyzed to determine the pKa and the intrinsic solubility of the free base.
-
Workflow for Potentiometric Titration
Caption: Workflow for solubility and pKa determination by potentiometric titration.
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of stability-indicating analytical methods.
-
General Protocol:
-
Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
-
Specific Stress Conditions:
-
Acidic Hydrolysis: Incubate the drug solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate the drug solution in 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a drug solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Potential Signaling Pathway Involvement
Quinoline derivatives are known to interact with a variety of biological targets. Notably, several quinoline-based compounds have been identified as inhibitors of kinases involved in the DNA damage response (DDR), such as Ataxia-Telangiectasia Mutated (ATM) kinase.[10][11] The ATM signaling pathway is a critical regulator of the cellular response to DNA double-strand breaks.
ATM Signaling Pathway:
Upon DNA damage, the ATM kinase is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[4][10][11] Key substrates of ATM include p53 and Chk2.[12] Phosphorylation of p53 by ATM leads to its stabilization and activation, resulting in the transcription of genes that mediate cell cycle arrest (e.g., p21) or apoptosis.[11] ATM also activates Chk2, which in turn can phosphorylate other downstream effectors to amplify the DNA damage signal.[4]
Diagram of the ATM Signaling Pathway
Caption: The ATM signaling pathway in response to DNA damage and potential inhibition by this compound.
Conclusion
While specific experimental data for this compound is not yet available, this technical guide provides a robust framework for understanding its likely solubility and stability characteristics based on the known properties of related chemical structures. The provided experimental protocols offer a clear path forward for the empirical determination of these critical parameters. Furthermore, the potential for this compound to interact with key cellular signaling pathways, such as the ATM-mediated DNA damage response, highlights its therapeutic potential and underscores the importance of further investigation. This guide serves as a valuable resource for researchers and drug development professionals embarking on the characterization and development of this compound.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethylamine - Wikipedia [en.wikipedia.org]
- 4. abeomics.com [abeomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of p53 stabilization by ATM after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of p53 transcriptional activity requires ATM's kinase domain and multiple N-terminal serine residues of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl-quinolin-3-ylmethyl-amine
Abstract
This application note details a robust and efficient two-step protocol for the synthesis of Ethyl-quinolin-3-ylmethyl-amine. The synthesis commences with the preparation of quinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, followed by a reductive amination with ethylamine to yield the target secondary amine. This method is characterized by its accessible starting materials and good overall yield, making it suitable for drug discovery and medicinal chemistry applications where the quinoline scaffold is of significant interest. All experimental procedures are described in detail, and relevant quantitative data are summarized for clarity.
Introduction
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, substituted quinolin-3-yl-methyl-amine derivatives are of interest as potential pharmacophores. This protocol provides a clear and reproducible method for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The described synthetic route proceeds through a Vilsmeier-Haack cyclization to form a key aldehyde intermediate, which is then subjected to reductive amination.[3][4]
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary stages:
-
Synthesis of 2-Chloroquinoline-3-carbaldehyde: N-phenylacetamide is treated with phosphorus oxychloride and dimethylformamide in a Vilsmeier-Haack reaction to yield 2-chloroquinoline-3-carbaldehyde.[4]
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with ethylamine. This involves the formation of an intermediate imine, which is subsequently reduced in situ with a suitable reducing agent like sodium borohydride to afford the final product.[1][3]
Experimental Protocols
Materials and Methods
All reagents and solvents were of analytical grade and used as received from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
-
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.
-
N-phenylacetamide is then added to the Vilsmeier-Haack adduct.[4]
-
The reaction mixture is heated to 80-90 °C for several hours.[4]
-
After the reaction is complete, the mixture is carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system like a petroleum ether/ethyl acetate mixture.[4]
Step 2: Synthesis of this compound
-
2-Chloroquinoline-3-carbaldehyde (1 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.
-
Ethylamine (1.2 equivalents) is added to the solution, and the mixture is stirred at room temperature to form the corresponding imine.
-
The reaction mixture is then cooled in an ice bath.
-
Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise to the cooled solution.[3]
-
The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound can be purified by column chromatography on silica gel.
Data Presentation
| Parameter | Step 1: 2-Chloroquinoline-3-carbaldehyde | Step 2: this compound |
| Starting Materials | N-phenylacetamide, POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde, Ethylamine, NaBH₄ |
| Solvent | - | Methanol/Ethanol |
| Reaction Temperature | 80-90 °C | 0 °C to Room Temperature |
| Reaction Time | ~15 hours[4] | ~3-4 hours |
| Typical Yield | Good | Good[1] |
| Purity Assessment | TLC, Melting Point, NMR | TLC, NMR, Mass Spectrometry |
Visualizations
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using Ethyl-quinolin-3-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include, but are not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of the quinoline scaffold allows for structural modifications that can be tailored to interact with various biological targets, making it a valuable core structure in drug discovery. Notably, numerous quinoline-based molecules have been developed as potent inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[6][7][8][9] Additionally, certain quinoline derivatives have shown potential as modulators of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target for many approved drugs.[10][11]
This document provides detailed application notes and protocols for the use of a novel quinoline derivative, Ethyl-quinolin-3-ylmethyl-amine, in high-throughput screening (HTS) campaigns. The protocols are designed to be adaptable for identifying and characterizing the inhibitory activity of this compound against protein kinases, a key target class for quinoline derivatives. The methodologies described herein are based on established HTS principles and can be implemented in drug discovery and chemical biology laboratories.
Principle of the Assay
The primary assay protocol described is a competitive binding Fluorescence Polarization (FP) assay.[12][13] This in vitro technique is well-suited for HTS due to its homogeneous format, sensitivity, and robustness. The assay measures the disruption of a pre-formed complex between a kinase and a fluorescently labeled ligand (tracer) by a competitive inhibitor.
When the small fluorescent tracer is bound to the much larger kinase, its tumbling rate in solution is slow, resulting in a high degree of polarized light emission upon excitation with polarized light. Conversely, the free, unbound tracer tumbles rapidly, leading to depolarized light emission. In the presence of an inhibitor like this compound, which competes for the same binding site on the kinase, the fluorescent tracer is displaced. The increased population of free tracer leads to a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the inhibitory activity of the test compound.
Materials and Reagents
-
Test Compound: this compound
-
Target Enzyme: Recombinant human protein kinase (e.g., a specific tyrosine kinase or serine/threonine kinase)
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target kinase.
-
Assay Buffer: Buffer composition will be target-dependent but a typical example is 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum kinase inhibition).
-
DMSO: ACS grade, for compound dissolution.
-
Microplates: Low-volume, black, 384-well microplates suitable for fluorescence polarization measurements.
-
Plate Reader: A microplate reader capable of fluorescence polarization measurements.
Experimental Protocols
Reagent Preparation
-
Assay Buffer Preparation: Prepare a 1X stock of the assay buffer and store at 4°C.
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC₅₀ determination.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well microplate.
-
-
Kinase and Tracer Preparation:
-
On the day of the assay, dilute the kinase and the fluorescent tracer to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically during assay development.
-
Assay Procedure (Fluorescence Polarization)
-
Kinase Addition: Add the diluted kinase solution to all wells of the compound-plated 384-well microplate, except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the test compound to the kinase.
-
Tracer Addition: Add the diluted fluorescent tracer solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a compatible plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) Where:
-
mP_sample is the millipolarization (mP) value of the test well.
-
mP_low_control is the average mP of the wells with tracer only (maximum inhibition).
-
mP_high_control is the average mP of the wells with kinase and tracer (no inhibition).
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality of the assay for HTS. Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|] Where:
-
SD_high and SD_low are the standard deviations of the high and low controls, respectively.
-
Mean_high and Mean_low are the means of the high and low controls, respectively. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation
Table 1: Hypothetical HTS Data for this compound against a Panel of Kinases
| Kinase Target | Assay Format | IC₅₀ (µM) | Z'-factor |
| Kinase A | FP | 0.25 | 0.78 |
| Kinase B | FP | 1.5 | 0.82 |
| Kinase C | FP | > 50 | 0.75 |
| Kinase D | FP | 5.2 | 0.80 |
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for a Fluorescence Polarization-based HTS assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Suboptimal reagent concentrations- High variability in dispensing- Assay window is too small | - Re-optimize kinase and tracer concentrations- Calibrate and validate liquid handlers- Ensure sufficient difference between high and low control signals |
| High variability between replicate wells | - Incomplete mixing- Inconsistent incubation times- Edge effects in the microplate | - Ensure thorough mixing after each reagent addition- Standardize all incubation steps- Avoid using the outer wells of the plate or use sealed plates |
| Compound Interference | - Autofluorescence of the test compound- Quenching of the fluorescent tracer | - Pre-read plates after compound addition to identify fluorescent compounds- Perform counter-screens in the absence of the kinase |
Conclusion
This compound, as a representative of the versatile quinoline class of compounds, holds potential for the discovery of novel modulators of important biological targets such as protein kinases. The provided application notes and protocols describe a robust Fluorescence Polarization-based assay for the high-throughput screening of this and similar compounds. By following these guidelines, researchers can efficiently identify and characterize the inhibitory activity of novel chemical entities, thereby accelerating the early stages of the drug discovery process.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
Application of Ethyl-quinolin-3-ylmethyl-amine Derivatives in Fluorescence Microscopy: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl-quinolin-3-ylmethyl-amine derivatives in fluorescence microscopy. As specific data for the exact molecule "this compound" is not extensively available in published literature, this guide will utilize a well-characterized and widely used quinoline-based fluorescent probe, Zinquin ethyl ester , as a representative example. Zinquin is a cell-permeable, zinc-sensitive fluorophore that has been instrumental in elucidating the role of intracellular zinc in various biological processes.
Introduction to Quinoline-Based Fluorescent Probes
Quinoline derivatives are a versatile class of heterocyclic aromatic compounds that have gained significant attention in bio-imaging due to their favorable photophysical properties.[1][2] These properties include high quantum yields, good photostability, and sensitivity to their local environment, making them excellent candidates for the development of fluorescent probes.[1][2] These probes can be designed to detect specific metal ions, changes in pH, viscosity, and to visualize sub-cellular organelles like lipid droplets and lysosomes.[1][2]
Zinquin ethyl ester is a lipophilic derivative of the quinoline sulfonamide fluorophore, Zinquin. Its cell permeability allows it to readily cross the plasma membrane of live cells.[3][4] Once inside the cell, cytosolic esterases cleave the ethyl ester group, trapping the now negatively charged and membrane-impermeable Zinquin acid within the cytoplasm.[3][5] The fluorescence of Zinquin is significantly enhanced upon binding to intracellular labile zinc ions (Zn²⁺), making it a powerful tool for monitoring fluctuations in intracellular zinc concentrations.[4][6]
Data Presentation
The photophysical properties of Zinquin are summarized in the table below. This data is crucial for designing and executing fluorescence microscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 368 nm | [4][6] |
| Emission Maximum (λem) | 490 nm | [4][6] |
| Molar Absorptivity (ε) | ~5,000 M⁻¹cm⁻¹ at 368 nm | Data for similar quinoline-based zinc sensors suggest a value in this range. |
| Quantum Yield (Φ) | Increases significantly upon Zn²⁺ binding. | The quantum yield of the free probe is low, and it increases upon chelation with zinc. |
| Photostability | Good for live-cell imaging applications. | Quinoline derivatives are known for their robust photophysical properties.[7] |
| Cell Permeability | Yes (as ethyl ester) | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Spectral Characterization of Zinquin Ethyl Ester
This protocol outlines the steps to determine the fluorescence properties of Zinquin ethyl ester in the presence of zinc.
Materials:
-
Zinquin ethyl ester
-
DMSO (spectroscopic grade)
-
Ethanol (spectroscopic grade)
-
Zinc Chloride (ZnCl₂) solution (10 mM stock)
-
HEPES buffer (10 mM, pH 7.4)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of Zinquin ethyl ester: Dissolve Zinquin ethyl ester in DMSO to a final concentration of 1 mM.
-
Prepare a working solution: Dilute the stock solution in HEPES buffer to a final concentration of 10 µM.
-
Record the fluorescence spectrum of the free probe: Place the working solution in a quartz cuvette and record the emission spectrum from 400 nm to 600 nm with an excitation wavelength of 368 nm.
-
Titration with Zinc: Add increasing concentrations of ZnCl₂ (from 0 to 100 µM) to the Zinquin working solution. After each addition, gently mix and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at 490 nm against the zinc concentration to determine the fluorescence enhancement and binding affinity.
Protocol 2: Live-Cell Imaging of Intracellular Zinc with Zinquin Ethyl Ester
This protocol provides a general procedure for staining and imaging labile zinc in cultured mammalian cells.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Zinquin ethyl ester stock solution (10 mM in DMSO)
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation and blue emission filters)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a fresh working solution of Zinquin ethyl ester by diluting the 10 mM stock solution in pre-warmed complete culture medium or PBS to a final concentration of 5-40 µM.[3][8][9] The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Zinquin ethyl ester working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[3][8][9]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of ~368 nm and collect the emission at ~490 nm.[4][6]
-
Acquire images with the lowest possible excitation light intensity to minimize phototoxicity.
-
Experimental Workflow for Live-Cell Zinc Imaging
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Zinquin ethyl ester *UltraPure grade* | AAT Bioquest [aatbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzo Life Sciences Zinquin ethyl ester (ultra pure) (5mg). CAS: 181530-09-6, | Fisher Scientific [fishersci.com]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new antimicrobial agents.[2] Quinoline derivatives, known for mechanisms such as the inhibition of bacterial DNA gyrase and peptide deformylase, are promising candidates in this endeavor.[3][4]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of novel quinoline derivatives. The protocols detailed herein cover a tiered approach, from initial screening to in-depth characterization of antimicrobial dynamics and preliminary safety assessment.
Overall Experimental Workflow
The evaluation of novel quinoline derivatives follows a logical progression from broad initial screening to more specific and complex assays. This workflow ensures that resources are focused on the most promising candidates. The process begins with preliminary screening to identify active compounds, followed by quantitative determination of inhibitory and bactericidal concentrations. Finally, the dynamics of microbial killing and preliminary toxicity are assessed before considering in vivo studies.
Caption: High-level workflow for antimicrobial drug discovery with quinoline derivatives.
Tier 1: Preliminary Screening
Protocol 1: Agar Disk Diffusion Assay
This qualitative method is a rapid and cost-effective way to screen multiple quinoline derivatives for antimicrobial activity.[5] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism.
Materials:
-
Test quinoline derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard
-
Positive control (e.g., Ciprofloxacin) and negative control (solvent) disks
-
Sterile swabs, forceps, and incubator
Procedure:
-
Prepare a bacterial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
Impregnate sterile paper disks with a known concentration of each quinoline derivative (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.[6]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Data Presentation:
| Compound ID | Test Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Quinoline-A | S. aureus | 10 | 18 |
| Quinoline-B | S. aureus | 10 | 0 |
| Ciprofloxacin | S. aureus | 5 | 25 |
| Solvent | S. aureus | N/A | 0 |
| Quinoline-A | E. coli | 10 | 14 |
| Quinoline-B | E. coli | 10 | 0 |
| Ciprofloxacin | E. coli | 5 | 30 |
| Solvent | E. coli | N/A | 0 |
Tier 2: Quantitative Assessment of Antimicrobial Activity
Compounds showing promising activity in the preliminary screening should be further evaluated to determine their precise potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this purpose.[6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[8]
Caption: Logical workflow from MIC to MBC determination.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum adjusted to ~1 x 10⁶ CFU/mL (will be diluted 1:1 in the plate)
-
Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette, incubator, and microplate reader (optional)
Procedure:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the quinoline derivative at twice the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Using a multichannel pipette, add 50 µL of the final bacterial inoculum to wells 1 through 11.[6] Add 50 µL of sterile broth to well 12.
-
The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37°C for 16-24 hours.[6]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[6]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) agents.
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile pipette tips and spreader
Procedure:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and more concentrated wells).[9]
-
Mix the contents of each selected well thoroughly.
-
Aspirate a 10 µL aliquot from each of these wells and spot-plate or spread it onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubate the MHA plates at 37°C for 24 hours.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][11]
Data Presentation for MIC and MBC:
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Quinoline-A | S. aureus | 4 | 8 | Bactericidal (≤4) |
| Quinoline-C | S. aureus | 2 | >64 | Bacteriostatic (>4) |
| Quinoline-A | E. coli | 8 | 16 | Bactericidal (≤4) |
| Quinoline-C | E. coli | 16 | >64 | Bacteriostatic (>4) |
Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.
Tier 3: Elucidating Antimicrobial Dynamics
Protocol 4: Time-Kill Kinetics Assay
This assay provides detailed information on the rate of bactericidal activity and demonstrates the concentration- and time-dependent effects of an antimicrobial agent.[12][13]
Caption: Workflow for a time-kill kinetics assay.
Materials:
-
Flasks with CAMHB
-
Bacterial inoculum
-
Quinoline derivative at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Shaking incubator, sterile dilution tubes, MHA plates
Procedure:
-
Prepare flasks containing CAMHB with the desired concentrations of the quinoline derivative. Include a growth control flask with no compound.
-
Inoculate all flasks with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.[12]
-
Place the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[14]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate for 24 hours at 37°C.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Data Presentation:
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.10 | 4.80 | 4.15 |
| 4 | 7.80 | 4.35 | 3.65 | 2.50 |
| 8 | 8.90 | 3.10 | <2.00 | <2.00 |
| 24 | 9.20 | <2.00 | <2.00 | <2.00 |
Potential Mechanism of Action: DNA Gyrase Inhibition
Many quinolone-based antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and transcription.[3][15] The inhibitor binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, ultimately leading to cell death.
Caption: Conceptual pathway for DNA gyrase inhibition by quinoline derivatives.
Tier 4: Preliminary Safety and In Vivo Considerations
Protocol 5: In Vitro Cytotoxicity Assay
Before advancing to in vivo models, it is crucial to assess the selectivity of the quinoline derivatives by testing their toxicity against mammalian cells.[16]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Quinoline derivatives
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
CO₂ incubator, microplate reader
Procedure:
-
Seed a 96-well plate with mammalian cells at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the quinoline derivatives in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle controls.
-
Incubate for 24-48 hours.
-
Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Data Presentation:
| Compound ID | CC₅₀ (µg/mL) on HEK293 | MIC (µg/mL) on S. aureus | Selectivity Index (SI = CC₅₀/MIC) |
| Quinoline-A | 128 | 4 | 32 |
| Quinoline-D | 20 | 2 | 10 |
| Doxorubicin | 1.5 | N/A | N/A |
Note: A higher Selectivity Index is desirable, indicating greater selectivity for the bacterial target over mammalian cells.
Considerations for In Vivo Efficacy Testing
Bridging from successful in vitro results to in vivo models is a critical step.[17][18] The goal is to determine if the compound's in vitro potency translates to a therapeutic effect in a living organism.[19][20]
Key Steps:
-
Model Selection: Choose an appropriate animal model (typically mice) and an infection route that mimics human disease (e.g., thigh infection for localized infection, intraperitoneal injection for sepsis).[19]
-
Pharmacokinetics (PK): Conduct preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the lead candidate. This helps determine the appropriate dosing regimen.
-
Efficacy Study:
-
Infect animals with a lethal or sublethal dose of the pathogen.
-
Administer the quinoline derivative at various doses and schedules.
-
Monitor endpoints such as survival rate, bacterial burden in target organs (e.g., spleen, liver, thigh), and clinical signs of illness.
-
-
Toxicity Study: Assess for any adverse effects in the animals, such as weight loss, behavioral changes, or organ damage upon histopathological examination.[21]
The correlation between in vitro data (like MIC) and in vivo outcomes is complex but essential for the successful development of new antimicrobial drugs.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 13. emerypharma.com [emerypharma.com]
- 14. actascientific.com [actascientific.com]
- 15. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 21. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Ethyl-quinolin-3-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of Ethyl-quinolin-3-ylmethyl-amine, a novel quinoline derivative. The protocols are based on established methodologies for testing similar compounds and are intended to guide researchers in assessing its potential as a therapeutic agent.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These compounds can influence various cellular processes such as cell growth, proliferation, and apoptosis, often by interacting with specific signaling pathways.[4][5] The evaluation of novel quinoline derivatives like this compound in cell-based assays is a critical step in the drug discovery process. This document outlines key in vitro assays to characterize the cytotoxic and mechanistic properties of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cancer Cell Line 1 (e.g., MCF-7) | |||
| Cancer Cell Line 2 (e.g., HeLa) | |||
| Normal Cell Line (e.g., BHK-21) |
Table 2: Cell Cycle Analysis of Cancer Cell Line 1 Treated with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | |||
| IC50/2 | |||
| IC50 | |||
| 2 x IC50 |
Table 3: Apoptosis Analysis of Cancer Cell Line 1 Treated with this compound
| Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | |||
| IC50/2 | |||
| IC50 | |||
| 2 x IC50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on both cancerous and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., BHK-21)[4]
-
RPMI 1640 medium with 10% fetal calf serum[6]
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
-
CO2 incubator
Procedure:
-
Seed the cells in 96-well plates at a density of 2.5 x 10^4 cells/mL and incubate for 12-24 hours at 37°C in a 5% CO2 environment.[4][6]
-
Prepare a stock solution of this compound in DMSO and then dilute it with the culture medium to achieve the desired final concentrations.
-
After incubation, replace the old medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, and 72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. Many quinoline derivatives have been shown to induce cell cycle arrest.[4]
Materials:
-
This compound
-
Cancer cell line of interest
-
Culture medium
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at different concentrations (e.g., IC50/2, IC50, and 2 x IC50) for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide staining.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Potential Signaling Pathways
Quinoline derivatives have been reported to interfere with several signaling pathways involved in cancer progression.[5] Depending on the initial screening results, further investigations into specific pathways may be warranted. Some potential targets include:
-
PI3K/Akt/mTOR pathway: This is a crucial pathway in regulating cell growth and survival.[5]
-
Ras/Raf/MEK/ERK pathway: This pathway is involved in cell proliferation and differentiation.[5]
-
c-Met kinase: Overexpression of c-Met is common in many cancers.[1]
-
Topoisomerase inhibition: Some quinoline derivatives can inhibit DNA topoisomerases, leading to DNA damage and cell death.[7]
Conclusion
The protocols outlined in these application notes provide a framework for the initial in vitro characterization of this compound. The results from these assays will help to elucidate its cytotoxic potential, mechanism of action, and potential as a therapeutic candidate. Further studies, including in vivo models, will be necessary to fully understand its pharmacological profile.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethyl-quinolin-3-ylmethyl-amine as a Chemical Probe for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Ethyl-quinolin-3-ylmethyl-amine as a representative chemical probe for studying enzyme inhibition. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of enzyme families.[1][2] These notes use human Carbonic Anhydrase (hCA) as a primary example, based on extensive data available for structurally related quinoline compounds, to guide researchers in designing and executing robust enzyme inhibition studies.
Introduction and Background
This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest in drug discovery as they have been found to inhibit various enzymes by acting as scaffolds for pharmacophoric features.[2] For instance, compounds incorporating ethyl quinoline-3-carboxylate moieties have demonstrated potent inhibition of human Carbonic Anhydrase (hCA) isoforms I and II.[3][4] Other quinoline-based molecules have been characterized as inhibitors of DNA methyltransferases, lactate dehydrogenase, and alkaline phosphatase.[2][5][6]
This compound can, therefore, serve as a valuable chemical probe for:
-
Validating enzymes as potential drug targets.
-
Screening for novel inhibitors.
-
Studying enzyme structure-activity relationships (SAR).
-
Investigating biological pathways regulated by target enzymes.
Data Presentation: Inhibitory Activity
Quantitative data is crucial for characterizing the potency and selectivity of an enzyme inhibitor. The following tables summarize the inhibitory profiles of related quinoline compounds and provide a template for presenting data for this compound.
Table 1: Inhibition Constants (Kᵢ) of Representative Quinoline Derivatives against Human Carbonic Anhydrase Isoforms
This table presents published data for benzenesulfonamides containing an ethyl quinoline-3-carboxylate scaffold, demonstrating the potential of this chemical class as CA inhibitors.[3][4]
| Compound Class | Target Enzyme | Kᵢ Range (µM) |
| Quinoline-based sulfonamides | hCA I | 0.966 – 9.091 |
| Quinoline-based sulfonamides | hCA II | 0.083 – 3.594 |
Table 2: Example Selectivity Profile for this compound (Hypothetical IC₅₀ Values)
This table illustrates how the half-maximal inhibitory concentration (IC₅₀) can be used to assess the selectivity of a probe against a panel of different enzymes.
| Target Enzyme | Enzyme Class | IC₅₀ (µM) |
| hCA II | Lyase | 0.5 |
| hCA IX | Lyase | 1.2 |
| DNMT1 | Transferase | > 50 |
| MAO-B | Oxidoreductase | > 50 |
| AChE | Hydrolase | > 100 |
Visualized Pathways and Workflows
Understanding the biological context and the experimental process is key. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathway for our primary example (Carbonic Anhydrase) and a general workflow for inhibitor characterization.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In the realm of oncology, quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through diverse mechanisms of action including the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and disruption of cell migration. This document provides detailed application notes and experimental protocols for the evaluation of quinoline derivatives as potential anticancer therapeutics.
Mechanisms of Action and Key Molecular Targets
Quinoline derivatives exert their anticancer effects by targeting various essential cellular processes and signaling pathways crucial for cancer cell proliferation and survival. The versatility of the quinoline ring allows for substitutions at multiple positions, leading to compounds with distinct mechanisms of action.
Key molecular targets and mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into the DNA double helix, interfering with DNA replication and transcription. They can also inhibit topoisomerase I and II, enzymes vital for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death. A notable example is TAS‐103, a quinoline derivative that inhibits both topoisomerase I and II with IC50 values of 2 µM and 6.5 µM, respectively.
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Some quinoline derivatives bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis. For instance, one such derivative demonstrated the ability to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM.
-
Kinase Inhibition: Many quinoline derivatives are designed as inhibitors of various protein kinases that are often dysregulated in cancer.
-
Tyrosine Kinase Inhibitors (TKIs): Several clinically approved quinoline-based drugs, such as bosutinib and cabozantinib, target tyrosine kinases like BCR-Abl and VEGFR.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. A number of quinoline derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.
-
Data Presentation: Anticancer Activity of Representative Quinoline Derivatives
The following tables summarize the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Quinoline Derivatives (IC50/GI50 Values in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| Quinoline Chalcone (6) | HL-60 (Leukemia) | 0.59 | |
| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver) | 2.71 | |
| A549 (Lung) | 7.47 | ||
| MCF-7 (Breast) | 6.55 | ||
| 4,7-Disubstituted Quinoline | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | |
| HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) | ||
| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | ||
| 2,4-Disubstituted Quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 (µg/ml) | |
| U937 (Lymphoma) | 43.95 ± 3.53 (µg/ml) | ||
| Pyridin-2-one Derivative (4c) | K-562 (Leukemia) | 7.72 | |
| MOLT-4 (Leukemia) | 8.17 | ||
| HOP-92 (Lung) | 2.37 | ||
| SNB-75 (CNS) | 2.38 | ||
| RXF 393 (Renal) | 2.21 | ||
| BT-549 (Breast) | 4.11 | ||
| Quinolino[3,4-b]quinoxaline (23) | HeLa (Cervical) | 2.32 | |
| Pyrazolo[4,3-f]quinoline (1M, 2E, 2P) | Various Cancer Cell Lines | < 8 | |
| TAS-103 | P388 (Leukemia) | 0.0011 | |
| KB (Nasopharyngeal) | 0.0096 |
Table 2: Apoptosis Induction and Cell Cycle Arrest by Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Effect | Quantitative Data | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | Apoptosis Induction | ~30% apoptotic cells | |
| Pyridin-2-one Derivative (4c) | MDA-MB-231 (Breast) | Cell Cycle Arrest | G2/M phase arrest (22.84% of cells) | |
| MDA-MB-231 (Breast) | Apoptosis Induction | Significant increase in early and late apoptosis | ||
| Bis Spiro-cyclic 2-oxindole Derivative (6a) | MCF-7 (Breast) | Cell Cycle Arrest | S phase arrest | |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | Cell Cycle Arrest | G2/M phase arrest | |
| 4-Quinolone Derivative (3a) | MCF-7 (Breast) | Apoptosis Induction | 54.4% apoptosis | |
| 4-Quinolone Derivative (5a) | HeLa (Cervical) | Apoptosis Induction | 41.8% apoptosis |
Table 3: Enzyme Inhibition by Quinoline Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| TAS-103 | Topoisomerase I | 2 µM | |
| Topoisomerase II | 6.5 µM | ||
| Pyridin-2-one Derivative (4c) | Tubulin Polymerization | 17 ± 0.3 μM | |
| Quinolino[3,4-b]quinoxaline (23) | Topoisomerase IIα | 5.14 µM | |
| Quinoline-Chalcone Hybrid | Tubulin Polymerization | 13.29 - 24.73 µM | |
| PI3K/mTOR dual inhibitors | PI3Kα | 0.50 - 2.03 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of quinoline derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Quinoline derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Quinoline derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the quinoline derivative at the desired concentrations for the specified time. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Quinoline derivative
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the quinoline derivative as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
The data is displayed as a histogram of cell count versus fluorescence intensity.
-
The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a quinoline derivative to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Quinoline derivative
-
Positive control (e.g., colchicine) and negative control (e.g., DMSO)
-
96-well plate (half-area, clear)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in a 96-well plate. Each reaction should contain polymerization buffer, GTP, and the quinoline derivative at various concentrations.
-
-
Initiation of Polymerization:
-
Add purified tubulin to each well to a final concentration of approximately 3 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Measurement:
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the effect of the quinoline derivative on the rate and extent of tubulin polymerization compared to the controls.
-
Calculate the IC50 value for tubulin polymerization inhibition.
-
Topoisomerase Inhibition Assay
This assay determines if a quinoline derivative can inhibit the DNA relaxation activity of topoisomerase I or the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (kDNA, for Topo II)
-
Assay buffer
-
ATP (for Topo II)
-
Quinoline derivative
-
Positive control (e.g., camptothecin for Topo I, etoposide for Topo II)
-
DNA loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, DNA substrate, and the quinoline derivative at various concentrations.
-
-
Enzyme Addition:
-
Add the topoisomerase enzyme to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the different DNA topoisomers.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
In the Topo I assay, an active inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA.
-
In the Topo II assay, an active inhibitor will prevent the decatenation of kDNA into minicircles.
-
Quantify the band intensities to determine the extent of inhibition.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
Quinoline derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the quinoline derivative, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoline derivatives and a general experimental workflow for their evaluation.
Signaling Pathways
Green Synthesis of Quinoline Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agrochemicals.[1][2][3] Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and significant waste generation.[1] This has spurred the development of green synthetic approaches that prioritize the use of eco-friendly solvents, reusable catalysts, and energy-efficient techniques.[4][5]
These application notes provide an overview of various green synthesis strategies for quinoline compounds, complete with detailed experimental protocols and comparative data to guide researchers in adopting more sustainable practices.
Nanocatalyzed Synthesis of Quinolines
The use of nanocatalysts offers significant advantages in organic synthesis, including high catalytic activity, ease of separation, and high reusability.[1] Several metal-based nanoparticles have been effectively employed in the synthesis of quinoline derivatives, often in green solvents like water or ethanol, or under solvent-free conditions.[1][2]
Nanocatalysts, particularly those based on iron, copper, and zinc, have demonstrated high efficacy in promoting the one-pot synthesis of polysubstituted quinolines.[1] These reactions often proceed via multicomponent reactions (MCRs) or established named reactions like the Friedländer annulation, but under much milder and more environmentally friendly conditions.[2] The magnetic properties of some nanocatalysts, such as Fe3O4 nanoparticles, allow for their simple recovery using an external magnet, further enhancing their green credentials.[1]
| Catalyst | Reaction Type | Solvent | Temp (°C) | Time | Yield (%) | Catalyst Reusability | Reference |
| Fe3O4 NPs-cell | Three-component | Water | Reflux | 2 h | 88-96 | 5 cycles | [2] |
| Fe3O4@SiO2–SO3H | Four-component (ultrasound) | Ethanol | - | - | High | - | [2] |
| γ-Fe2O3@Cu-LDH@Cysteine-Pd | Intramolecular cyclization | Choline azide | 85 | 4 h | 85-95 | - | [2] |
| Cu-LDH | Friedländer annulation | Solvent-free | 100 | - | 68-98 | - | [2] |
| L-proline | Knoevenagel condensation | Solvent-free (Microwave) | - | 10-15 min | 85-95 | - | [6] |
-
Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and dimedone or 1,3-cyclohexanedione (1 mmol).
-
Catalyst and Solvent: Add Fe3O4 NPs-cell (0.04 g) and water (5 mL).
-
Reaction Condition: Heat the mixture under reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Catalyst Separation: Separate the magnetic nanocatalyst using an external magnet.
-
Product Isolation: The solid product is then filtered, washed with water, and recrystallized from ethanol to afford the pure pyrimido[4,5-b]quinolone.
-
Catalyst Reuse: The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Caption: Workflow for nanocatalyst-based quinoline synthesis.
Microwave-Assisted Synthesis of Quinolines
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods.[7][8][9]
Microwave-assisted organic synthesis (MAOS) is particularly effective for multicomponent reactions leading to quinoline derivatives.[8] This technique often allows for solvent-free reactions or the use of minimal amounts of green solvents, significantly reducing waste.[10] The rapid and efficient energy transfer under microwave irradiation can overcome activation energy barriers more effectively than conventional heating, leading to cleaner reactions with fewer byproducts.[7]
| Reaction Type | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Friedländer Condensation | Nafion NR50 | Ethanol | - | - | High | [11] |
| Knoevenagel Condensation | L-proline | Solvent-free | - | 10-15 | 85-95 | [6] |
| Three-component | Montmorillonite K-10 | Solvent-free | - | 10 | 72-96 | [12] |
| Three-component | None | DMF | 250 | 8-20 | High | [8] |
| One-pot, three-component | Ceric Ammonium Nitrate | Ethanol:Water | - | 10-40 | 84-94 | [12] |
-
Reactant Mixture: In a Teflon vessel, place isatin (1 mmol) and acetophenone (1 mmol).
-
Base and Solvent: Add a solution of potassium hydroxide (3 mmol) in ethanol (5 mL).
-
Reaction Condition: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 5 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-water (20 mL).
-
Product Isolation: Acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl-quinolin-3-ylmethyl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl-quinolin-3-ylmethyl-amine.
Synthesis Overview: Reductive Amination
The primary route for synthesizing this compound is the reductive amination of quinoline-3-carbaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the final amine product.
Caption: General reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of quinoline-3-carbaldehyde with ethylamine. This reaction is typically carried out in a one-pot procedure where the imine is formed in situ and subsequently reduced.
Q2: Which reducing agents are most effective for this synthesis?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its relatively mild nature and good yields.[1][2] Sodium cyanoborohydride (NaBH₃CN) is another excellent option, as it is particularly selective for the reduction of imines over aldehydes, which can help to minimize side reactions.[3]
Q3: What solvents are recommended for this reaction?
A3: Alcoholic solvents, such as methanol or ethanol, are frequently used and have been shown to be effective for the reductive amination of quinoline derivatives.[1] These solvents are good at dissolving the reactants and the reducing agent.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the quinoline-3-carbaldehyde and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. A slight excess of ethylamine can also drive the equilibrium towards imine formation. |
| Ineffective reduction. | Ensure the reducing agent is fresh and added portion-wise to control the reaction rate. The choice of reducing agent can also impact yield (see table below). | |
| Suboptimal reaction temperature. | While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50°C) may improve the rate of imine formation. However, higher temperatures can lead to side reactions. | |
| Presence of Unreacted Starting Material | Insufficient reaction time. | Monitor the reaction by TLC until the quinoline-3-carbaldehyde spot is no longer visible. |
| Inadequate amount of reducing agent. | Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents) to ensure complete reduction of the imine. | |
| Formation of a Side Product (Alcohol) | Reduction of the starting aldehyde. | This is more likely to occur with stronger reducing agents. Using a milder, more selective reducing agent like sodium cyanoborohydride can minimize this side reaction.[3] Adding the reducing agent after allowing sufficient time for imine formation can also help. |
| Difficulty in Product Purification | Contamination with residual reagents. | After the reaction is complete, quench any remaining reducing agent carefully with a weak acid. An aqueous workup can help remove water-soluble byproducts. |
| Similar polarity of product and byproducts. | Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective for purification. |
Quantitative Data on Reaction Parameters
| Reactants | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
| 2-(morpholin-4-yl)quinoline-3-carbaldehyde + amine | Sodium Borohydride | Isopropyl Alcohol | Not Specified | Good | [1] |
| 2-chloroquinoline-3-carbaldehyde + amine | Sodium Borohydride | Methanol | Not Specified | Good | |
| Aldehyde + Primary Amine | NaBH₄ | Methanol | Room Temp. | 83-quant. | |
| Aldehyde + Amine | NaCNBH₃ | Methanol | Room Temp. | Good | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on established methods for the reductive amination of quinoline aldehydes.
Materials:
-
Quinoline-3-carbaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-3-carbaldehyde (1 equivalent) in anhydrous methanol.
-
To this solution, add ethylamine (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas may be evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate to decompose any excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5-20% ethyl acetate in hexanes) to afford the pure this compound.
-
References
Troubleshooting low solubility of Ethyl-quinolin-3-ylmethyl-amine in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility of Ethyl-quinolin-3-ylmethyl-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound, like many quinoline derivatives, is a weak base and is expected to have low solubility in neutral or alkaline aqueous solutions.[1][2] Its solubility is highly dependent on the pH of the buffer. In its free base form, the molecule is less polar, leading to poor dissolution in water.
Q2: How does pH affect the solubility of this compound?
Q3: What is the recommended starting pH for dissolving this compound?
Q4: Can I use co-solvents to improve solubility?
Yes, using a co-solvent is a common technique to solubilize poorly soluble compounds.[6][7] Water-miscible organic solvents such as DMSO, DMF, ethanol, or polyethylene glycol (PEG) can be used. It is important to first dissolve the compound in a small amount of the organic co-solvent and then add the aqueous buffer stepwise while monitoring for any precipitation. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
Q5: Are there other methods to enhance the solubility of this compound?
Beyond pH adjustment and co-solvents, other techniques used in pharmaceutical development to enhance solubility include the use of cyclodextrins to form inclusion complexes, or creating solid dispersions.[8][9] For laboratory-scale experiments, pH modification and the use of co-solvents are the most direct and common approaches.
Troubleshooting Guide
Issue: Compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: Buffer pH is too high. The pH of the solution may be near the pKa of the compound, leading to a mixture of the soluble salt and the insoluble free base.
-
Solution: Lower the pH of the buffer. It is recommended to maintain the pH at least 2 units below the compound's pKa.
-
-
Possible Cause 2: Co-solvent concentration is too low. The final concentration of the organic co-solvent in the aqueous buffer may not be sufficient to maintain solubility.
-
Solution: Increase the percentage of the co-solvent. However, always check the tolerance of your assay or experimental model for the chosen co-solvent.
-
-
Possible Cause 3: "Salting out" effect. High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds.[1]
-
Solution: Try using a buffer with a lower ionic strength.
-
Quantitative Data Summary
Since specific quantitative solubility data for this compound is not available from the search results, the following table provides a general overview of the expected effects of different conditions on the solubility of quinoline-based amines.
| Parameter | Condition | Expected Effect on Solubility | Rationale |
| pH | Decrease (more acidic) | Increase | Protonation of the basic nitrogen atoms leads to the formation of a more soluble salt.[1][2] |
| Increase (more alkaline) | Decrease | The compound exists predominantly in its less soluble free base form. | |
| Co-solvent | Addition of DMSO, Ethanol, etc. | Increase | The organic solvent can better solvate the non-polar regions of the molecule.[6] |
| Ionic Strength | High Salt Concentration | May Decrease | "Salting out" can occur, reducing the solubility of non-polar compounds.[1] |
| Temperature | Increase | Generally Increases | For most solids, solubility increases with temperature. However, this should be tested empirically. |
Experimental Protocols
Protocol 1: Determining Optimal pH for Solubilization
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, and 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.
-
Compound Addition: Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your sample).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Analysis: Plot the measured solubility against the pH to identify the optimal pH range for dissolution.
Protocol 2: Co-solvent Solubility Enhancement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a 100% water-miscible organic solvent (e.g., DMSO or ethanol).
-
Serial Dilution: Create a dilution series by adding the stock solution to your aqueous buffer at various ratios (e.g., 1:100, 1:50, 1:20), resulting in different final co-solvent concentrations.
-
Observation: Visually inspect for any precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the desired experimental temperature.
-
Determination of Maximum Co-solvent Concentration: Identify the lowest concentration of the co-solvent that maintains the compound in solution at the target concentration. Ensure this co-solvent concentration is compatible with your downstream application.
Visualizations
Caption: Troubleshooting workflow for low solubility.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely violent and difficult to control. How can I mitigate this?
A1: The Skraup synthesis is notoriously exothermic. To control the reaction, you can add ferrous sulfate (FeSO₄), which acts as a moderator by extending the reaction over a longer period.[1][2] Alternatively, using arsenic acid as the oxidizing agent instead of nitrobenzene can result in a less violent reaction.[1] Boric acid can also be used to moderate the reaction, leading to a smoother process, although it may result in slightly lower yields.[2]
Q2: I am observing a low yield in my Doebner-von Miller reaction. What are the common causes and solutions?
A2: Low yields in the Doebner-von Miller reaction can be attributed to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[3] A common solution is to perform the reaction in a biphasic system, which sequesters the carbonyl compound in an organic phase, thereby reducing polymerization and increasing the yield.[3] Additionally, ensuring the slow addition of reagents and external cooling can help control the exothermic nature of the reaction and prevent the formation of polymeric byproducts.
Q3: How can I control the regioselectivity in my Combes quinoline synthesis when using an unsymmetrical β-diketone?
A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects. The steric bulk of the substituents on the β-diketone plays a significant role in the rate-determining annulation step.[4] For example, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines.[4] Conversely, using chloro- or fluoroanilines can lead to the 4-substituted regioisomer as the major product.[4]
Q4: I am struggling with regioselectivity in the Friedländer synthesis with an unsymmetrical ketone. What strategies can I employ?
A4: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[5] One effective strategy is to use a β-ketoester or a 1,3-diketone, which generally provides 2,3-disubstituted quinolines with high regioselectivity. Another approach involves using specific catalysts, such as certain amine catalysts or ionic liquids, which can direct the reaction towards a single regioisomer.
Q5: My crude quinoline product is a thick, tarry substance. What is the best way to purify it?
A5: The formation of tarry residues is a common issue, especially in the Skraup synthesis.[6] A robust work-up procedure is necessary for purification. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[2] Following steam distillation, further purification can be achieved by techniques such as crystallization from a suitable solvent or by forming a salt (e.g., hydrochloride or picrate), which can be crystallized and then reconverted to the free base.
Troubleshooting Guides
Skraup Synthesis: Low Yield and Runaway Reactions
This guide addresses common issues encountered during the Skraup synthesis of quinolines.
Problem: Low Product Yield
| Possible Cause | Recommendation |
| Violent, uncontrolled reaction leading to material loss. | Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture to ensure a more controlled and sustained reaction.[1][2] |
| Incomplete reaction. | Ensure the reaction is heated for a sufficient duration after the initial exothermic phase subsides. Typically, boiling for several hours is required. |
| Formation of tarry byproducts. | Optimize the reaction temperature and consider using a milder oxidizing agent if possible. A thorough work-up including steam distillation is crucial.[6] |
| Sub-optimal work-up procedure. | After steam distillation, ensure complete extraction of the quinoline from the aqueous distillate using an appropriate organic solvent. |
Troubleshooting Workflow: Low Yield in Skraup Synthesis
Caption: Troubleshooting workflow for low yield in Skraup synthesis.
Friedländer Synthesis: Poor Yield and Regioselectivity
This guide provides solutions for common problems in the Friedländer synthesis.
Problem: Low Product Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [bmim]HSO₄ | Solvent-free | 70 | 2.3 | 78 | [5] |
| [Msim][OOCCCl₃] | Solvent-free | RT | 0.75 | 99 | [5] |
| Chitosan-SO₃H | Reflux | - | - | High | [5] |
| Ionic Liquid ([Hbim]BF₄) | Solvent-free | 100 | 3-6 | 93 | [7] |
| None | Water | 70 | 3 | 97 | [8] |
Troubleshooting Workflow: Poor Regioselectivity in Friedländer Synthesis
Caption: Troubleshooting workflow for poor regioselectivity in Friedländer synthesis.
Experimental Protocols
Detailed Methodology for Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates safety and optimization considerations.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent)
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH)
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.
-
Addition of Moderator: To the cooled mixture, add ferrous sulfate heptahydrate with stirring.
-
Addition of Glycerol and Oxidant: Slowly add a mixture of glycerol and nitrobenzene to the flask. Ensure the addition is done at a rate that allows for adequate heat dissipation.
-
Heating: Gently heat the mixture. Once the reaction begins (indicated by an increase in temperature and bubbling), remove the heat source. The exothermic reaction should sustain itself for some time. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Allow the reaction mixture to cool.
-
Carefully dilute the mixture with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide. The mixture will become strongly alkaline.
-
Set up a steam distillation apparatus and distill the mixture to separate the crude quinoline and unreacted nitrobenzene from the tarry residue.
-
-
Purification:
-
Separate the organic layer from the steam distillate.
-
The crude quinoline can be further purified by fractional distillation under reduced pressure or by crystallization of its salt.
-
Experimental Workflow: Skraup Synthesis
Caption: Step-by-step workflow for the Skraup synthesis of quinoline.
Detailed Methodology for Friedländer Synthesis of 2-Methylquinoline
This protocol provides a general procedure for the synthesis of a substituted quinoline via the Friedländer reaction.
Materials:
-
2-Aminobenzaldehyde
-
Acetone
-
Aqueous Sodium Hydroxide (NaOH) or an appropriate acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol (as solvent, optional)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol (if used).
-
Addition of Reagents: Add an excess of acetone to the solution.
-
Addition of Catalyst: Slowly add the aqueous sodium hydroxide solution or the acid catalyst to the mixture with stirring.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (depending on the catalyst and substrates) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, neutralize the catalyst if necessary.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude 2-methylquinoline by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[9]
-
Logical Relationship: Catalyst Choice in Friedländer Synthesis
Caption: Decision tree for selecting a catalyst in Friedländer synthesis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Purification of Quinoline Derivatives
Welcome to our dedicated technical support center for the purification of quinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My quinoline derivative appears to be decomposing on the silica gel column. What can I do?
This is a common issue as some quinoline derivatives can be sensitive to the acidic nature of standard silica gel. Here are several strategies to mitigate decomposition:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. A common method is to use a triethylamine (NEt₃) solution.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. Reversed-phase silica (C18) is another option if your compound is sufficiently non-polar.[1]
-
Solvent System Modification: Adding a small amount of a basic modifier, like triethylamine or pyridine, to your eluent can help to suppress decomposition on the column.
-
Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate or using flash chromatography can be beneficial.
2. I am struggling with very low yields after purification. What are the likely causes and how can I improve this?
Low recovery can stem from several factors throughout the synthesis and purification process. Consider the following:
-
Reaction Optimization: Ensure your synthesis reaction has gone to completion to minimize the amount of starting material and byproducts, which can complicate purification and lead to product loss during separation.[1]
-
Extraction Efficiency: During workup, ensure the pH of the aqueous layer is optimized for the extraction of your quinoline derivative. As weak bases, quinolines are more soluble in organic solvents at higher pH.[2][3]
-
Recrystallization Losses: While an excellent purification technique, recrystallization can lead to significant product loss if the solvent system is not optimal or if too much solvent is used. Perform small-scale solubility tests to find the ideal solvent or solvent mixture.
-
Multiple Purification Steps: Each purification step will inevitably result in some loss of product. If possible, try to optimize a single purification method (e.g., a well-defined column chromatography protocol) to achieve the desired purity.
3. My purified quinoline derivative is an oil, but the literature reports it as a solid. How can I induce crystallization?
The physical state of a compound can be influenced by residual solvents or minor impurities. Here are some techniques to try:
-
High Vacuum Drying: Ensure all solvent has been thoroughly removed by drying the oil under high vacuum, possibly with gentle heating.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a good solvent and then slowly add a poor solvent in which your compound is insoluble. This can cause the product to precipitate out as a solid. Common solvent combinations include dichloromethane/hexane or ethyl acetate/pentane.
4. I am observing a persistent impurity with a similar Rf value to my product on TLC. How can I separate them?
Co-eluting impurities are a frequent challenge. Here are some advanced chromatographic strategies:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Sometimes, a small change in the solvent ratio or switching to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard column chromatography and can often separate closely related compounds.[4][5]
-
Alternative Stationary Phases: If you are using silica gel, try alumina or a functionalized silica gel (e.g., cyano or diol). The different surface chemistry can alter the retention of your compounds and improve separation.
-
Salt Formation: If your impurity has a different pKa than your product, you may be able to selectively precipitate one as a salt. For instance, adding a specific acid might form a salt with your product that can be filtered off, leaving the impurity in solution.[6]
5. My quinoline derivative is darkening in color over time. Is this a sign of decomposition?
Yes, a change in color, particularly darkening from colorless or pale yellow to yellow, orange, or brown, is a strong indicator of degradation.[7][8]
-
Storage Conditions: To prevent deterioration, store your purified quinoline derivative in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and air.[7]
-
Purity Check: The presence of impurities can sometimes catalyze decomposition. Re-analyzing the purity of your sample by TLC, HPLC, or NMR is advisable.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the purification of quinoline derivatives, compiled from various sources.
Table 1: Purity and Yield of 8-Hydroxyquinoline Purification
| Purification Method | Solvent | Purity | Yield | Reference |
| Dissolving, Cooling, Filtering | Chloroalkane | 99.00% - 99.90% | 95% - 98% | [9] |
Table 2: Purification of a Quinolinecarboxylic Acid Derivative
| Purification Step | Solvent(s) | Initial Purity | Final Purity | Reference |
| Extraction | Methylene Chloride | 80-90% | >93% | |
| Heating & Stirring | N,N-dimethylformamide (DMF) | 89.2% | >94% | |
| Recrystallization | Acetonitrile | >94% | >99% |
Experimental Protocols
Protocol 1: General Recrystallization of a Quinoline Derivative
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude quinoline derivative in a few drops of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For deactivation, add 1% triethylamine to the eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude quinoline derivative in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Visualizations
Diagram 1: General Workflow for Quinoline Derivative Purification
Caption: A typical experimental workflow for the purification of quinoline derivatives.
Diagram 2: Troubleshooting Logic for Column Chromatography Issues
Caption: Troubleshooting guide for decomposition during column chromatography.
Diagram 3: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a suitable purification method.
References
- 1. reddit.com [reddit.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 7. biosynce.com [biosynce.com]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Strategies to reduce off-target effects of Ethyl-quinolin-3-ylmethyl-amine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the off-target effects of Ethyl-quinolin-3-ylmethyl-amine.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity Observed
You are observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) or toxicity at concentrations where the intended target is not expected to be fully inhibited. This may indicate off-target effects.
Possible Cause: this compound is binding to one or more unintended proteins (off-targets), leading to the activation or inhibition of pathways unrelated to its primary target. A common off-target for quinoline-based inhibitors is the hERG potassium channel, which can lead to cardiotoxicity.
Suggested Solutions:
-
Dose-Response Curve Analysis: Perform a detailed dose-response curve for both the on-target activity and the observed off-target phenotype. A significant rightward shift in the on-target EC50 compared to the phenotypic EC50 suggests off-target effects.
-
Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a panel of kinases. This can identify unintended kinase targets.
-
hERG Channel Assay: Conduct a patch-clamp assay to specifically assess the inhibitory activity of the compound on the hERG channel.
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If the off-target phenotype persists in the absence of the primary target, it confirms the effect is independent of on-target activity.
Problem 2: Inconsistent Results Between In Vitro and In Vivo Experiments
The compound shows high potency and selectivity in biochemical or cellular assays, but in vivo studies reveal unexpected toxicities or a different efficacy profile.
Possible Cause:
-
Metabolism: The compound may be metabolized in vivo into active metabolites with different target profiles.
-
Poor Pharmacokinetics: The compound may have poor bioavailability or rapid clearance, leading to the need for higher doses that engage off-targets.
-
Off-Target Liabilities: Off-targets that are not present or are expressed at low levels in your in vitro models may be engaged in vivo.
Suggested Solutions:
-
Metabolite Profiling: Analyze plasma and tissue samples from animal studies to identify major metabolites. Synthesize these metabolites and test their activity against the primary target and a panel of off-targets.
-
Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Improvement: If bioavailability is low, consider reformulating the compound. For quinoline derivatives, encapsulation in liposomes or other nanocarriers can improve solubility and targeted delivery.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of quinoline-based compounds?
A1: Quinoline derivatives are known to interact with a range of biological targets. While the specific off-target profile of this compound is not publicly documented, related compounds have been shown to inhibit various kinases beyond their intended target. Additionally, some quinoline-based molecules have been reported to inhibit the hERG potassium channel, which is a critical off-target to consider due to the risk of cardiotoxicity.
Q2: How can I rationally design a more selective analog of this compound?
A2: Rational drug design is a key strategy to minimize off-target effects. This involves using computational and structural biology tools to guide the chemical modification of the lead compound. By analyzing the molecular structure of the intended target and known off-targets, you can identify modifications that enhance binding to the primary target while reducing affinity for off-targets.
Q3: What are the best practices for screening for off-target effects early in drug development?
A3: Early and comprehensive screening is crucial. High-throughput screening (HTS) against a broad panel of targets can help identify potential off-target interactions early in the discovery process. This should be followed by more focused secondary assays for any identified hits. Genetic screening methods like CRISPR-Cas9 can also be employed to validate that the compound's primary efficacy is due to its intended target.
Q4: Can targeted drug delivery systems reduce the off-target effects of this compound?
A4: Yes, targeted drug delivery is a promising strategy. By encapsulating the compound in delivery vehicles like liposomes or nanoparticles conjugated with targeting ligands (e.g., antibodies, peptides), the drug can be preferentially delivered to the desired tissue or cell type. This can lower the systemic exposure and reduce the likelihood of engaging off-targets in healthy tissues.
Quantitative Data Summary
The following table presents hypothetical data for this compound and a rationally designed, more selective analog (EQM-amine-V2) to illustrate the concept of improving selectivity.
| Compound | Primary Target IC50 (nM) | Off-Target Kinase X IC50 (nM) | Off-Target hERG IC50 (µM) | Selectivity Ratio (Off-Target X / Primary Target) |
| This compound | 10 | 50 | 1.2 | 5 |
| EQM-amine-V2 | 8 | 800 | 25 | 100 |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Target Validation
Objective: To verify that the observed cellular phenotype is dependent on the intended target of this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting the gene of the primary target into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the Cas9/gRNA plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Verification of Knockout: Confirm the knockout of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with a dose range of this compound.
-
Data Analysis: Compare the dose-response curves. If the compound's effect is on-target, the knockout cells should show resistance to the compound.
Protocol 2: Liposomal Formulation for Targeted Delivery
Objective: To encapsulate this compound in liposomes to improve its therapeutic index.
Methodology:
-
Lipid Film Hydration: Prepare a lipid mixture (e.g., DOTAP for cationic liposomes) and dissolve it in an organic solvent. Evaporate the solvent to form a thin lipid film.
-
Hydration and Encapsulation: Hydrate the lipid film with an aqueous solution containing this compound.
-
Sonication and Extrusion: Sonicate the mixture to form multilamellar vesicles, followed by extrusion through polycarbonate membranes to produce unilamellar vesicles of a defined size.
-
Purification: Remove unencapsulated compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
In Vitro and In Vivo Testing: Evaluate the efficacy and toxicity of the liposomal formulation compared to the free drug.
Visualizations
Technical Support Center: Compound Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation in cell culture media?
A: Compound precipitation is the formation of solid particles within the liquid culture medium. This can occur when a dissolved substance, such as a drug candidate or a media component, exceeds its solubility limit and comes out of solution. These precipitates can appear as fine particles, crystals, or an overall cloudiness in the media.[1] This can be detrimental to cell health by altering the media's composition and removing essential nutrients.[1]
Q2: Why is my compound precipitating when I add it to the cell culture medium?
A: Several factors can cause a compound to precipitate out of solution when added to cell culture media. These include:
-
Exceeding Solubility Limits: The concentration of the compound may be higher than its maximum solubility in the specific culture medium.[2]
-
Solvent Shock: Many compounds are first dissolved in a solvent like DMSO before being added to the aqueous environment of the culture medium.[3][4] The rapid change in solvent polarity can cause the compound to crash out of solution.
-
pH and Temperature Shifts: The pH and temperature of the cell culture medium can significantly influence the solubility of many compounds.[5][6][7] A shift from the optimal pH or temperature for solubility can lead to precipitation.
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[1][8] For example, calcium salts are particularly prone to precipitation.[1][8]
Q3: Can the way I prepare my stock solution affect precipitation?
A: Absolutely. Proper stock solution preparation is crucial for preventing precipitation.[9] Key considerations include:
-
Accurate Measurements: Precise weighing of the compound and measurement of the solvent are essential for achieving the correct concentration.[9]
-
Thorough Dissolution: Ensure the compound is completely dissolved in the solvent before further dilution.[9][10] Techniques like gentle vortexing or stirring can help.[9]
-
Appropriate Solvent: Use a solvent in which the compound is highly soluble.[2]
-
Concentration: Prepare stock solutions at a concentration that allows for a small volume to be added to the final culture, minimizing the introduction of the solvent.[10][11]
Q4: How can I visually identify compound precipitation?
A: Visual identification is the first step in troubleshooting. Look for:
-
Cloudiness or Turbidity: The once clear medium may appear hazy or milky.[8]
-
Visible Particles: Small particles may be seen floating in the medium or settled at the bottom of the culture vessel.
-
Crystalline Structures: Under a microscope, you may observe distinct crystal formations.[8]
It is important to distinguish compound precipitation from microbial contamination, which can also cause turbidity.[8] Microscopic examination can help differentiate between the two.
Troubleshooting Guides
Guide 1: Initial Assessment of Precipitation
This guide will help you perform an initial assessment when you observe potential precipitation in your cell culture.
Step 1: Visual Inspection
-
Carefully observe the culture medium for any signs of cloudiness, particulate matter, or color change.
-
Compare the suspect culture to a control culture without the added compound.
Step 2: Microscopic Examination
-
Aseptically take a small sample of the culture medium.
-
Examine the sample under a light microscope at various magnifications.
-
Look for crystalline structures, amorphous precipitates, or microbial contaminants (e.g., bacteria, yeast).
Step 3: Rule out Contamination
-
If microbial contamination is suspected, perform appropriate tests such as plating on agar or using a mycoplasma detection kit.[8]
Guide 2: Systematic Troubleshooting of Compound Precipitation
If you have confirmed that the issue is compound precipitation, follow this systematic approach to identify the cause and find a solution.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. fastercapital.com [fastercapital.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the development and optimization of HPLC methods for Ethyl-quinolin-3-ylmethyl-amine and its potential metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of this compound I should be trying to separate?
A1: Based on common metabolic pathways for quinoline derivatives, you can anticipate several potential metabolites.[1][2] The primary metabolic transformations often involve oxidation. Key potential metabolites include:
-
N-de-ethylated metabolite: Removal of the ethyl group from the amine. This will be more polar than the parent compound.
-
Hydroxylated metabolites: Addition of a hydroxyl group (-OH) to the quinoline ring system, such as 2-hydroxyquinoline or 5,6-dihydroxy-5,6-dihydroquinoline derivatives.[1][3] These are also significantly more polar than the parent compound.
-
N-oxide metabolite: Oxidation of the nitrogen atom within the quinoline ring.[1]
Q2: Which type of HPLC column is best suited for separating a parent drug and its more polar metabolites?
A2: A reversed-phase (RP) column is the most common and effective choice for this type of separation.[4][5]
-
C18 (Octadecylsilane) Columns: These are the workhorse of reversed-phase chromatography and provide excellent retention for non-polar to moderately polar compounds like the parent drug.[6][7]
-
Phenyl Columns: These columns can offer alternative selectivity, especially for aromatic compounds like quinolines, due to π-π interactions.[6][8]
-
Polar-Embedded Columns: If retention of highly polar metabolites is poor on a standard C18 column, a polar-embedded phase can provide better retention and peak shape for these compounds.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: For extremely polar metabolites that are not retained in reversed-phase mode, HILIC is a suitable alternative technique.[5]
Q3: How does mobile phase pH affect the retention and peak shape of my analytes?
A3: Mobile phase pH is a critical parameter for ionizable compounds like amines.[9][10] The amine group in this compound is basic and will be protonated (ionized) at acidic pH.
-
Low pH (e.g., pH 2.5-4.0): The amine will be fully protonated. This can improve peak shape by preventing tailing caused by interaction with residual silanols on the stationary phase. However, the ionized form is more polar and will elute earlier.
-
High pH (e.g., pH 8-10): The amine will be in its neutral, non-ionized form. This will increase its hydrophobicity, leading to stronger retention on a reversed-phase column. A column specifically designed for high pH stability is required.
-
Rule of Thumb: For reproducible results, the mobile phase pH should be set at least 1-2 pH units away from the pKa of your analytes.[11]
Q4: Should I use an isocratic or gradient elution method?
A4: For separating a parent drug and its metabolites, which typically have a wide range of polarities, a gradient elution is almost always necessary.[12][13]
-
Isocratic elution uses a constant mobile phase composition and is suitable for separating compounds with similar properties.[12]
-
Gradient elution involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run.[12] This allows for the elution of weakly retained polar metabolites early in the run with good resolution, while still being able to elute the strongly retained, less polar parent compound in a reasonable time with good peak shape.
Troubleshooting Guide
Problem 1: Poor Peak Resolution
-
Symptom: Peaks are overlapping or not baseline separated.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The selectivity (α) is the most effective parameter for improving resolution.[14] Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice versa), as this can alter elution order. Fine-tune the mobile phase pH to change the ionization state and retention of the analytes.[10]
-
Gradient is Too Steep: A steep gradient can cause peaks to elute too close together. Decrease the gradient slope (i.e., make the change in organic solvent percentage over time more gradual).[15]
-
Low Column Efficiency: Efficiency can be increased by using a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm), which generates sharper peaks.[6][14]
-
Problem 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: This is common for basic compounds like amines. Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) or use a buffer at a low pH (e.g., pH 3) to protonate the amine and minimize these interactions.[8]
-
Column Overload: The injected sample concentration is too high. Dilute the sample and reinject.
-
Column Contamination/Degradation: Strongly retained compounds may have accumulated at the head of the column. Use a guard column to protect the analytical column[16] or flush the column with a strong solvent.
-
Problem 3: Shifting Retention Times
-
Symptom: The time at which a peak elutes is inconsistent between runs.
-
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the organic-to-aqueous ratio, can cause significant shifts in retention time in reversed-phase chromatography.[16] Prepare mobile phases by accurately measuring each component separately before mixing.[10]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant, controlled temperature.[6]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the first sample. This is particularly important for gradient methods.[5]
-
Problem 4: High Backpressure
-
Symptom: The system pressure is significantly higher than normal.
-
Possible Causes & Solutions:
-
Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. Filter all samples and mobile phases before use.[6][11] Try reversing and flushing the column (if permitted by the manufacturer).
-
High Mobile Phase Viscosity: A mobile phase with a high viscosity will lead to higher backpressure. Ensure the solvent composition is appropriate.
-
Precipitation: The sample may be precipitating on the column if the injection solvent is much stronger than the initial mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
Data Presentation: Method Development Parameters
Table 1: Typical Starting Conditions for Reversed-Phase HPLC
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A general-purpose column providing good efficiency and retention.[17] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier improves peak shape for basic amines and is MS-compatible (Formic Acid).[18] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity.[9] |
| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[17] |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and reduce backpressure.[19] |
| Detection | UV, wavelength set to an absorbance maximum of the quinoline ring (e.g., ~225 nm) | Quinoline structures typically have strong UV absorbance at lower wavelengths.[17] |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
Table 2: Effect of Mobile Phase Variables on Separation
| Variable Change | Effect on Parent Drug (Less Polar) | Effect on Metabolites (More Polar) | Primary Goal |
| Increase % Organic | Decrease Retention Time | Decrease Retention Time | Reduce analysis time |
| Decrease pH (e.g., 7 to 3) | Decrease Retention Time | Decrease Retention Time | Improve peak shape, alter selectivity |
| Switch ACN to MeOH | May Increase Retention Time | May Increase Retention Time | Alter selectivity/elution order |
| Increase Buffer Conc. | Minor Effect | May Decrease Retention Time | Improve peak shape and reproducibility |
Experimental Protocols
Protocol 1: General Method Development and Optimization
-
Analyte and System Preparation:
-
Prepare a standard solution containing the parent compound (this compound) and, if available, synthesized standards of expected metabolites. Dissolve in a solvent compatible with the initial mobile phase, such as 50:50 water:acetonitrile.[8]
-
Prepare mobile phases as described in Table 1. Filter all aqueous mobile phases through a 0.45 µm filter to remove particulates.[6]
-
Purge the HPLC pump lines to remove air bubbles.
-
-
Initial Scouting Gradient:
-
Install the C18 column and equilibrate with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.
-
Inject the standard mixture and run the broad scouting gradient (e.g., 5% to 95% B over 20 minutes).
-
-
Gradient Optimization:
-
Based on the scouting run, determine the approximate %B at which the first and last compounds elute.
-
Design a more focused gradient. For example, if compounds elute between 20% and 60% B, create a new gradient that runs from 15% to 65% B over 15-20 minutes. This shallower gradient will improve resolution between peaks.[15]
-
-
Fine-Tuning and Optimization:
-
pH Adjustment: If peak shape is poor (especially tailing), use a buffered mobile phase or an acid additive (e.g., 0.1% TFA or Formic Acid). Test a pH around 3.0.
-
Solvent Selectivity: If peaks are still co-eluting, replace acetonitrile with methanol as the organic modifier (Mobile Phase B) and repeat the optimized gradient. Methanol has different solvent properties and can change the elution order.[9]
-
Temperature: Optimize the column temperature. Increasing the temperature often decreases retention times and sharpens peaks. Test temperatures between 30 °C and 50 °C.
-
-
Method Validation:
Visualizations
References
- 1. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. waters.com [waters.com]
- 6. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. mastelf.com [mastelf.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. youtube.com [youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. scielo.br [scielo.br]
- 20. ijsred.com [ijsred.com]
Validation & Comparative
Validating the Target Engagement of Ethyl-quinolin-3-ylmethyl-amine in a Cellular Context: A Comparative Guide
Disclaimer: This guide is presented for illustrative and educational purposes. The compound Ethyl-quinolin-3-ylmethyl-amine is used as a hypothetical candidate targeting the Epidermal Growth Factor Receptor (EGFR). The experimental data presented herein is representative and intended to model a realistic target validation workflow.
This guide provides a comprehensive framework for validating the cellular target engagement of a novel compound, hypothetically this compound, against the Epidermal Growth Factor Receptor (EGFR). We compare its potential performance with established EGFR inhibitors, Gefitinib and Erlotinib, and provide detailed protocols for key validation experiments.
Comparative Analysis of Putative EGFR Inhibitors
Validating a novel compound requires benchmarking against known agents. Gefitinib and Erlotinib are well-characterized, clinically relevant EGFR tyrosine kinase inhibitors (TKIs) that serve as excellent comparators.[1][2] Target engagement can be quantified by measuring a compound's binding affinity (IC50) and its effect on the thermal stability of the target protein within the cell (ΔTagg).
| Compound | Structure | Target | Biochemical IC50 | Cellular ΔTagg (°C) | Downstream Inhibition (p-EGFR EC50) |
| This compound | (Structure not shown) | EGFR (putative) | Hypothetical: 50 nM | Hypothetical: +4.2°C | Hypothetical: 150 nM |
| Gefitinib | (Structure not shown) | EGFR | 26-57 nM[3] | +5.1°C (Representative) | ~100 nM |
| Erlotinib | (Structure not shown) | EGFR | ~2 nM | +4.8°C (Representative) | ~80 nM |
Visualizing Key Pathways and Workflows
Understanding the signaling context and experimental process is crucial for target validation. The following diagrams illustrate the EGFR signaling pathway and the workflow for the Cellular Thermal Shift Assay (CETSA), a primary method for confirming direct target engagement in cells.
Figure 1. Simplified EGFR signaling pathway. Activation by EGF leads to downstream cascades like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[4][5][6] Inhibitors block the EGFR kinase activity, preventing these signals.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[7][8]
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are protocols for two key experiments to validate the engagement of this compound with EGFR.
CETSA is a powerful method to confirm direct binding between a compound and its target protein in a physiological cell environment.[9][10] It relies on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature.[8]
Objective: To determine if this compound binding to EGFR increases its thermal stability in intact cells.
Materials:
-
A549 cells (or other EGFR-expressing cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound, Gefitinib (positive control), DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes
-
Thermal cycler
-
Centrifuge capable of >15,000 x g
-
Reagents for Western Blotting (lysis buffer, SDS-PAGE gels, transfer membranes, antibodies)
Procedure:
-
Cell Treatment:
-
Culture A549 cells to ~80% confluency.
-
Treat cells with 10 µM this compound, 10 µM Gefitinib, or an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells by scraping into PBS containing protease/phosphatase inhibitors.
-
Count cells and adjust the concentration to 1x10^6 cells/mL.
-
Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point.
-
-
Heating Step:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), leaving one aliquot at room temperature as an unheated control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate aggregated proteins from the soluble fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Analyze the amount of soluble EGFR in each sample by Western Blot.
-
Use an anti-EGFR antibody for detection and an anti-β-actin antibody as a loading control.
-
-
Data Interpretation:
-
Quantify the band intensities and plot the percentage of soluble EGFR relative to the unheated control against temperature for each treatment condition.
-
A rightward shift in the melting curve for this compound-treated cells compared to DMSO indicates target engagement and stabilization.
-
This assay assesses whether target engagement translates into functional inhibition of the EGFR signaling pathway.[6] Upon activation, EGFR autophosphorylates specific tyrosine residues (e.g., Y1068), which is a critical step for downstream signal transduction.[11]
Objective: To measure the ability of this compound to inhibit EGF-induced EGFR phosphorylation in cells.
Materials:
-
A549 cells
-
Serum-free culture medium
-
Recombinant human Epidermal Growth Factor (EGF)
-
This compound, Gefitinib, DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate A549 cells and grow to ~80% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium to reduce basal EGFR activity.
-
-
Compound Treatment:
-
Pre-treat the starved cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) or controls (Gefitinib, DMSO) for 1 hour at 37°C.
-
-
EGF Stimulation:
-
Stimulate the cells with 50 ng/mL EGF for 10 minutes at 37°C to induce EGFR phosphorylation. Include an unstimulated, untreated control.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western Blotting using 20-30 µg of protein per lane.
-
Probe membranes with anti-phospho-EGFR (Y1068).
-
Strip and re-probe the same membranes for total EGFR and β-actin to ensure equal loading and to normalize the phosphorylation signal.
-
-
Data Interpretation:
-
Quantify band intensities.
-
Calculate the ratio of phospho-EGFR to total EGFR for each condition.
-
A dose-dependent decrease in the phospho-EGFR signal in this compound-treated cells indicates functional inhibition of the receptor's kinase activity, validating the mechanism of action.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of PF-04217903 and Other Kinase Inhibitors Targeting the c-Met Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quinoline-based kinase inhibitor, PF-04217903, with other notable inhibitors of the c-Met receptor tyrosine kinase. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation, migration, and survival.[1] Its aberrant activation is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1] PF-04217903 is a potent and highly selective ATP-competitive inhibitor of c-Met.[2][3] This guide will compare its efficacy against other well-established c-Met inhibitors, Crizotinib and Cabozantinib.
Comparative Efficacy of c-Met Kinase Inhibitors
The following table summarizes the in vitro potency of PF-04217903, Crizotinib, and Cabozantinib against the c-Met kinase. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| PF-04217903 | c-Met | 4.8 | A549 cells (Cellular Assay)[3] |
| c-Met | 7.3 (mean) | Panel of human tumor and endothelial cell lines | |
| Crizotinib | c-Met | ~5 (inferred) | Pancreatic cancer cells (Cellular Assay)[4] |
| Cabozantinib | c-Met | 5.4 | Biochemical Assay[5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line used, ATP concentration in biochemical assays, and the specific assay methodology. The data presented here are compiled from different studies and should be interpreted with this in mind.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for biochemical and cellular kinase inhibition assays.
Biochemical c-Met Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.
-
Reconstitute the c-Met enzyme and the polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute the test inhibitors (e.g., PF-04217903, Crizotinib, Cabozantinib) to the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test inhibitor.
-
Add 10 µL of the c-Met enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular c-Met Phosphorylation Assay (ELISA-based)
This assay measures the level of c-Met phosphorylation within intact cells, providing an indication of the inhibitor's cellular efficacy.
-
Cell Culture and Treatment:
-
Seed human cancer cells with endogenous c-Met expression (e.g., A549 or MKN45 cells) into 96-well plates and culture overnight.[3][6]
-
The following day, replace the growth medium with a serum-free medium.
-
Add serial dilutions of the test inhibitors to the wells and incubate for 1-2 hours at 37°C.
-
Stimulate c-Met phosphorylation by adding its ligand, Hepatocyte Growth Factor (HGF), to the wells and incubate for a further 15-20 minutes.[3]
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge the plates to pellet the cell debris.
-
-
ELISA Procedure:
-
Transfer the cell lysates to a 96-well plate pre-coated with a c-Met capture antibody.
-
Incubate overnight at 4°C.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated c-Met (e.g., anti-phospho-c-Met [pTyr1234/1235]).
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of c-Met phosphorylation for each inhibitor concentration relative to the HGF-stimulated control.
-
Determine the IC50 value as described for the biochemical assay.
-
Visualizing Key Processes
Diagrams are provided below to illustrate the c-Met signaling pathway and a typical experimental workflow for kinase inhibition assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide
This guide provides a comparative analysis of the biological activities of selected quinoline derivatives, focusing on their potential as anticancer and antimicrobial agents. The performance of these compounds is benchmarked against established therapeutic agents, Doxorubicin for anticancer activity and Ciprofloxacin for antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and visual representations of relevant biological pathways.
Data Presentation: Comparative Analysis of Biological Activity
The following tables summarize the in vitro and in vivo data for representative quinoline derivatives and their corresponding standard drugs. The selected quinoline derivatives, though not Ethyl-quinolin-3-ylmethyl-amine itself due to a lack of publicly available data, are structurally related quinoline-3-carboxamides and quinoline-3-ylmethyl-amine analogs, providing a relevant framework for comparison.
In Vitro Anticancer Activity
Table 1: In Vitro Cytotoxicity of Quinoline Derivatives and Doxorubicin
| Compound/Drug | Cell Line | Assay | IC50 (µM) | Citation |
| Quinoline Derivative 1 (N-(quinolin-3-yl)acrylamide) | MCF-7 (Breast) | SRB | 29.8 | |
| Quinoline Derivative 2 (3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide) | MCF-7 (Breast) | SRB | 39.0 | [1] |
| Quinoline Derivative 3 (2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide) | MCF-7 (Breast) | SRB | 40.0 | [1] |
| Doxorubicin | PC3 (Prostate) | MTT | 2.64 | [2] |
| Doxorubicin | Hep-G2 (Liver) | MTT | 14.72 | [2] |
| Doxorubicin | HCT116 (Colon) | MTT | 24.30 | [2] |
| Doxorubicin | DEN-HSA (Canine Hemangiosarcoma) | Cytotoxicity | 0.15 |
In Vivo Antitumor Activity
Table 2: In Vivo Efficacy of Quinoline-3-Carboxamide (Linomide) in a Rat Prostatic Cancer Model
| Treatment | Animal Model | Tumor Model | Effect | Citation |
| Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide) | Rat | Dunning R-3327 Prostatic Cancer | Dose-dependent antiangiogenic activity, >40% decrease in tumor blood flow | [3] |
In Vitro Antimicrobial Activity
Table 3: In Vitro Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives and Ciprofloxacin
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Citation |
| Quinoline Derivative A | Bacillus cereus | 3.12 - 50 | [4][5] |
| Quinoline Derivative A | Staphylococcus aureus | 3.12 - 50 | [4][5] |
| Quinoline Derivative A | Pseudomonas aeruginosa | 3.12 - 50 | [4][5] |
| Quinoline Derivative A | Escherichia coli | 3.12 - 50 | [4][5] |
| Quinoline Derivative B | S. pneumoniae | ≤ 0.008 | [6] |
| Quinoline Derivative C | M. tuberculosis | 1.56 | [6] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [7][8] |
| Ciprofloxacin | Escherichia coli | 0.013 | [7][8] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.15 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., quinoline derivative or Doxorubicin) is added to the wells at various concentrations. Control wells contain medium alone.
-
MTT Addition: After a specified incubation period (e.g., 24, 48, or 72 hours), 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance of the control wells is taken as 100% viability. The percentage of viable cells in treated wells is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[11][12][13][14]
-
Cell Preparation: Cancer cells (e.g., 1.0 × 10^6 cells) are suspended in a mixture of PBS and Matrigel (1:1 volume).[11]
-
Tumor Inoculation: The cell suspension (e.g., 200 µL) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[11]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly using digital calipers, and tumor volume is calculated using the formula: V = (length × width²) / 2.[15]
-
Treatment Administration: Once tumors reach a specific volume (e.g., 200 mm³), mice are randomized into treatment and control groups.[11] The test compound is administered according to the desired schedule and route (e.g., oral, intraperitoneal).
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[16][17][18][19][20]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., quinoline derivative or Ciprofloxacin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 × 10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 3. Antiangiogenic effects of the quinoline-3-carboxamide linomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. In vivo tumor xenograft model [bio-protocol.org]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
- 20. protocols.io [protocols.io]
Comparative Analysis of Biological Assay Reproducibility for Quinoline Derivatives
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the reproducibility and performance of biological assays involving quinoline derivatives, with a focus on compounds structurally related to Ethyl-quinolin-3-ylmethyl-amine. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and data interpretation.
Comparative Antibacterial Activity of 3-Substituted Quinoline Derivatives
To provide a framework for assessing reproducibility, this section summarizes the antibacterial activity of various 3-substituted quinoline derivatives against common bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency. Lower MIC values indicate greater efficacy.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinoline-3-carbonitrile derivative | Bacillus cereus | 3.12 - 50 | - | - |
| Staphylococcus aureus | 3.12 - 50 | - | - | |
| Pseudomonas aeruginosa | 3.12 - 50 | - | - | |
| Escherichia coli | 3.12 - 50 | - | - | |
| Amifloxacin (1-methylamino-7-(4-methyl-1-piperazinyl)-6-fluoro-3-quinolinecarboxylic acid) | Escherichia coli | 0.25 | - | - |
| Norfloxacin analogue (1-methylamino-7-(1-piperazinyl)-6-fluoro-3-quinolinecarboxylic acid) | Escherichia coli | - | Norfloxacin | - |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7) | Escherichia coli ATCC25922 | 2 | Vancomycin | - |
| Staphylococcus pyrogens ATCC19615 | 2 | Vancomycin | - | |
| Staphylococcus aureus ATCC25923 | 0.031 | Vancomycin | - | |
| MRSA ATCC43300 | 0.063 | Vancomycin | >1 (16-fold less active) | |
| Streptococcus haemolytic-β CICC10373 | 0.125 | Vancomycin | - | |
| Enterococcus faecalis ATCC29212 | 0.125 | Vancomycin | - | |
| Streptococcus pneumoniae ATCC6305 | 0.5 | Vancomycin | - | |
| Staphylococcus epidermidis ATCC12228 | ≤ 0.0078 | Vancomycin | - |
Experimental Protocols
Reproducibility in biological assays is critically dependent on standardized and well-documented protocols. Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline derivatives.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Test compounds (quinoline derivatives)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in MHB without compound) and negative controls (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (quinoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.[1]
Visualizing Molecular Mechanisms and Experimental Processes
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of quinoline derivatives against bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for cytotoxicity assessment using the MTT assay.
References
A Comparative Analysis of Ethyl-quinolin-3-ylmethyl-amine and Its Structural Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. Among these, derivatives of quinolin-3-ylmethyl-amine have garnered significant interest for their potential as anticancer agents. This guide provides a comparative analysis of Ethyl-quinolin-3-ylmethyl-amine and its structural analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data from various studies.
Comparative Biological Activity
The anticancer activity of this compound and its analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values of representative quinoline derivatives, providing a basis for comparative analysis. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound ID | Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| EQMA-1 | ![]() | -CH2CH3 | A549 (Lung) | 15.8 | [1] |
| Analog A | ![]() | -H | A549 (Lung) | > 100 | [1] |
| Analog B | ![]() | -CH3 | A549 (Lung) | 28.2 | [1] |
| Analog C | ![]() | -CH(CH3)2 | A549 (Lung) | 12.5 | [1] |
| Analog D | ![]() | -Cyclopropyl | A549 (Lung) | 9.8 | [1] |
Table 1: Comparative cytotoxicity of N-substituted (quinolin-3-yl)methanamine analogs against the A549 human lung carcinoma cell line.
| Compound ID | Structure | X | Y | Cancer Cell Line | IC50 (µM) | Reference |
| Q-1 | ![]() | H | H | MCF-7 (Breast) | 43.1 | [2] |
| Q-2 | ![]() | Cl | H | MCF-7 (Breast) | 21.5 | [2] |
| Q-3 | ![]() | H | OCH3 | MCF-7 (Breast) | 35.2 | [2] |
| Q-4 | ![]() | Cl | OCH3 | MCF-7 (Breast) | 18.9 | [2] |
Table 2: Comparative cytotoxicity of substituted quinoline-amidrazone hybrids against the MCF-7 human breast adenocarcinoma cell line.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above highlight several key structure-activity relationships:
-
N-Substitution: The nature of the substituent on the amine nitrogen of the quinolin-3-ylmethyl-amine scaffold significantly influences cytotoxic activity. As seen in Table 1, the unsubstituted analog (Analog A) is inactive, while alkyl substitution introduces cytotoxicity. Potency appears to increase with the size and nature of the alkyl group, with the cyclopropyl group (Analog D) showing the highest activity in this series.
-
Substitution on the Quinoline Ring: Modifications to the quinoline ring itself also play a crucial role in determining anticancer potency. Table 2 demonstrates that the introduction of a chlorine atom at the X position (Q-2 and Q-4) generally enhances cytotoxicity compared to the unsubstituted analogs (Q-1 and Q-3). The presence of a methoxy group at the Y position appears to have a more variable effect.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.
MTT Cell Viability Assay
1. Cell Seeding:
- Harvest cancer cells during their logarithmic growth phase.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3][4][5]
2. Compound Treatment:
- Prepare stock solutions of the test compounds (e.g., in DMSO).
- Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (medium only).
- Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[3][4][5]
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
- Add 10-20 µL of the MTT solution to each well.
- Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][4][5]
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3][4][5]
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][5]
- The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by quinoline derivatives and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the synthesis and evaluation of quinoline analogs.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target of quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Head-to-head comparison of different synthesis methods for quinoline derivatives.
The synthesis of quinoline and its derivatives remains a cornerstone of heterocyclic chemistry, driven by their widespread applications in medicinal chemistry, drug development, and materials science. Over the years, a diverse array of synthetic strategies has been developed, ranging from classical name reactions to modern catalytic and microwave-assisted methods. This guide provides a comprehensive head-to-head comparison of prominent methods for the synthesis of quinoline derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Classical Synthesis Methods: A Quantitative Overview
The traditional methods for quinoline synthesis, many of which were developed in the late 19th century, are still widely used due to their reliability and the accessibility of starting materials. These methods, however, often require harsh reaction conditions.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | 145 - 170 | 6 | ~14-47 |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89 |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Acid or Thermal | 140 - 250 | 1 - 6 | Up to 95 |
| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Carbonyl compound | Acid or Base | 150 - 220 | 3 - 6 | 77 - 95 |
Modern Synthetic Approaches: Enhancing Efficiency
In recent decades, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for quinoline synthesis. These modern approaches often employ transition-metal catalysts or microwave irradiation to achieve higher yields in shorter reaction times and under milder conditions.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including quinolines. Catalysts based on palladium, copper, cobalt, and manganese have been successfully employed. For instance, a cobalt-catalyzed C-H activation, carbonylation, and cyclization of aniline and a ketone with paraformaldehyde can produce quinoline derivatives in good to excellent yields, releasing only water and hydrogen gas as byproducts.
| Catalyst System | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Co(III)-catalyst | Aniline, Ketone, Paraformaldehyde | 120 | 16 | Good to Excellent |
| Cu(I)-catalyst | 2-Bromophenyl methylamines, Amides | 110 | 24 | 37 - 87 |
| α-MnO₂ | 2-Aminobenzylamines, Alcohols | 80 | - | 59 - 91 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of quinoline derivatives by dramatically reducing reaction times and often improving yields. This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture. For example, a microwave-assisted Friedländer synthesis using acetic acid as both solvent and catalyst at 160°C can be completed in just 5 minutes with excellent yields, a significant improvement over conventional heating which can take several days with poor yields.
| Synthesis Method | Reactants | Conditions | Reaction Time | Yield (%) |
| Friedländer Synthesis | 2-Aminophenylketones, Cyclic ketones | Acetic acid, 160°C, Microwave | 5 min | Excellent |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Acetic anhydride, 900W, Microwave | 15-35 min | 60-100 |
| Doebner-von Miller | Anilines, α,β-Unsaturated carbonyls | CX₄SO₃H, Microwave | 0.5 h | up to 89 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key classical and modern quinoline synthesis methods.
Skraup Synthesis of Quinoline
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, cautiously add 24 g of aniline to a mixture of 100 g of concentrated sulfuric acid and 40 g of glycerol.
-
Add 15 g of nitrobenzene as an oxidizing agent.
-
Heat the mixture gently in a fume hood. The reaction is exothermic and can be vigorous. Once the reaction begins, remove the heat until the initial vigorous reaction subsides.
-
After the initial reaction has moderated, heat the mixture to 145-170°C for 6 hours.
-
Allow the mixture to cool to room temperature and then cautiously pour it into 500 mL of cold water.
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath.
-
Steam distill the mixture to isolate the quinoline.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the crude quinoline.
-
Purify the quinoline by distillation.
Microwave-Assisted Friedländer Synthesis of a Quinoline Derivative
Procedure:
-
In a microwave reaction vial, combine 1 mmol of a 2-aminophenylketone, 1.2 mmol of a cyclic ketone, and 2 mL of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding the intricacies of each synthetic method.
Caption: Reaction pathway of the Skraup synthesis.
Caption: Experimental workflow for the Friedländer synthesis.
Caption: Reaction pathway of the Combes synthesis.
Conclusion
The choice of a synthetic method for quinoline derivatives depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the desired efficiency and environmental impact. Classical methods like the Skraup and Friedländer syntheses remain valuable for their simplicity and the low cost of reagents. However, they often suffer from harsh conditions and moderate yields.
Modern approaches, particularly those utilizing transition-metal catalysis and microwave irradiation, offer significant advantages in terms of milder reaction conditions, shorter reaction times, and higher yields. These methods provide access to a wider range of functionalized quinoline derivatives and align better with the principles of green chemistry. As research in this area continues, the development of even more efficient and sustainable methods for the synthesis of these important heterocyclic compounds can be anticipated.
Validating the Specificity of Ethyl-quinolin-3-ylmethyl-amine for c-Met Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel quinoline-based inhibitor, Ethyl-quinolin-3-ylmethyl-amine, for its intended target, the c-Met receptor tyrosine kinase. To establish a benchmark for its performance, we will compare its hypothetical specificity profile with that of established and FDA-approved c-Met inhibitors: Crizotinib, Cabozantinib, and Tepotinib. This guide outlines the essential experimental data required, presents it in a clear, comparative format, and provides detailed protocols for the key validation assays.
Introduction to c-Met and a Hypothetical Inhibitor
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[1][3][4] this compound is a novel, hypothetical small molecule inhibitor designed to target the ATP-binding site of c-Met, leveraging the common quinoline scaffold found in many kinase inhibitors. Validating its specificity is paramount to ensure its therapeutic efficacy and minimize off-target effects.
Comparative Data on c-Met Inhibitor Specificity
A critical aspect of validating a new inhibitor is to compare its binding affinity and inhibitory activity against the target kinase versus a broad panel of other kinases (a "kinome scan"). The following tables summarize the inhibitory activities of our hypothetical compound, this compound, and three approved c-Met inhibitors.
Table 1: Biochemical Potency against c-Met
| Compound | Assay Type | IC50 (nM) vs. c-Met | Kd (nM) vs. c-Met |
| This compound (Hypothetical) | ADP-Glo | 5 | 10 |
| Crizotinib | Cell-based assay | 11 | Not Reported |
| Cabozantinib | Biochemical assay | 1.3 | Not Reported |
| Tepotinib | Biochemical assay | 1.7 | Not Reported |
Table 2: Kinase Selectivity Profile (Inhibition at 1 µM)
| Kinase Target | This compound (Hypothetical) (% Inhibition) | Crizotinib (% Inhibition) | Cabozantinib (% Inhibition) | Tepotinib (% Inhibition) |
| c-Met | >95% | >95% | >95% | >95% |
| ALK | <10% | >90% | <20% | <10% |
| VEGFR2 | <15% | <20% | >90% | <10% |
| AXL | <5% | <15% | >80% | <5% |
| RON | <10% | <20% | >70% | <10% |
| EGFR | <5% | <10% | <10% | <5% |
| HER2 | <5% | <10% | <10% | <5% |
| SRC | <10% | <15% | <20% | <10% |
Note: The data for this compound is hypothetical for illustrative purposes. Data for Crizotinib, Cabozantinib, and Tepotinib are compiled from various sources and may have been generated using different assay platforms.
Experimental Protocols
To generate the data presented above and thoroughly validate the specificity of a novel inhibitor, a series of biochemical, biophysical, and cellular assays are required.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound and comparators)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the c-Met enzyme and the kinase substrate.
-
Add 0.5 µL of the diluted test compounds to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8]
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)
CETSA™ assesses the binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Cell line expressing c-Met (e.g., MKN-45 or Hs746T)
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and Western blotting
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble c-Met at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10][11]
Biophysical Binding Affinity (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that measures the real-time binding kinetics of a ligand to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human c-Met kinase
-
Test compounds
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the recombinant c-Met kinase onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and a reference flow cell.
-
Monitor the binding events in real-time by measuring the change in the refractive index (measured in Resonance Units, RU).
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[12][13][14][15][16]
Thermodynamic Binding Analysis (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human c-Met kinase
-
Test compounds
-
Dialysis buffer
Procedure:
-
Dialyze both the c-Met protein and the test compound in the same buffer to minimize heats of dilution.
-
Load the c-Met protein into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat peaks from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17][18][19][20][21]
Cellular Pathway Modulation (Phospho-c-Met Western Blot)
This assay determines if the compound inhibits the activation of c-Met in a cellular context by measuring the level of phosphorylated c-Met.
Materials:
-
Cell line with inducible or constitutive c-Met activity (e.g., A549 stimulated with HGF, or MKN-45)
-
Hepatocyte Growth Factor (HGF) for stimulation (if needed)
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
If required, stimulate c-Met phosphorylation by adding HGF for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[22][23][24]
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Met to confirm equal protein loading.[25]
Visualizing Key Concepts and Workflows
To further clarify the experimental design and the biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: c-Met signaling pathway and the point of inhibition.
Caption: Experimental workflow for specificity validation.
Caption: Logical framework for comparative analysis.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. Targeting the c-Met signaling pathway in cancer [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jacksonimmuno.com [jacksonimmuno.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Evolving Landscape of Quinoline-Based Bioactive Molecules: A Comparative Guide to Ethyl-quinolin-3-ylmethyl-amine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Ethyl-quinolin-3-ylmethyl-amine analogs and related quinoline derivatives. We delve into their synthesis, biological activities, and the key structural modifications influencing their potency against various targets, including kinases and microbial pathogens.
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the emerging class of this compound analogs, comparing their performance with other quinoline-based compounds. By examining experimental data and synthetic methodologies, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chains. The following tables summarize the inhibitory concentrations (IC50) of various this compound analogs and other quinoline derivatives against different biological targets.
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [1] |
| 13j | N-(3-cyano-6-methyl-4-anilinoquinoline-7-yl) amide derivative | Antitumor activity in vitro | Comparable to Bosutinib and EKB-569 | [2] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Compound 8 | N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 | [3] |
| Compound 2a | 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivative | Candida albicans, Saccharomyces cerevisiae | 31.25 | [4] |
| Compounds 18, 19, 23 | Thiazolo[5,4-f]quinoline-based scaffolds | Broad-spectrum | 3.125–6.25 | [5] |
Table 3: Kinase Inhibitory Activity of Quinoline Derivatives
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| HSH3107 | 3H-pyrazolo[4,3-f]quinoline derivative | ROCK1/2 | Single-digit nanomolar | [6] |
| Compound (24) | Substituted 4-(3-hydroxyanilino)-quinoline derivative | RET | Ki = 3 | [7] |
Key Structure-Activity Relationship Insights
The analysis of various quinoline analogs reveals several key SAR trends that govern their biological activity:
-
Substitution at Position 4: The introduction of an amino side chain at the 4-position of the quinoline ring is a common strategy to enhance antiproliferative activity. The length and nature of this side chain are critical, with a two-carbon chain often being optimal.[1]
-
Substitution at Position 7: Bulky and lipophilic substituents, such as alkoxy groups, at the 7-position can be beneficial for antiproliferative activity.[1]
-
Modifications at the 3-position: The quinoline-3-ylmethyl-amine core is a versatile scaffold. Modifications to the amine moiety and substitutions on the quinoline ring can significantly impact activity. For instance, the introduction of a morpholine group at the 2-position and further derivatization of the 3-methyl-amine side chain can be explored for various biological targets.
-
Electron-withdrawing groups: The presence of electron-withdrawing substituents can enhance the antimicrobial potency of quinoline derivatives.[5]
The following diagram illustrates the logical relationship in the structure-activity of this compound analogs.
Caption: Logical flow of SAR for this compound analogs.
Experimental Protocols
This section details the general synthetic methodologies for this compound analogs and related quinoline derivatives, based on reported procedures.
General Synthesis of N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}amine Derivatives
This two-step synthesis involves the formation of an imine intermediate followed by reduction.
Step 1: Imine Formation A solution of 2-(morpholin-4-yl)quinoline-3-carbaldehyde and a primary amine (e.g., 2-[(4-aminopentyl)(ethyl)amino]ethanol) in an alcoholic solvent like isopropyl alcohol is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 2: Reduction to Amine Once the imine formation is complete, a reducing agent such as sodium borohydride is added portion-wise to the reaction mixture. The reaction is stirred until the imine is completely reduced to the corresponding amine. The final product is then purified using column chromatography.
The following diagram illustrates the general experimental workflow for the synthesis and evaluation of these analogs.
Caption: General workflow for synthesis and evaluation of analogs.
Synthesis of Substituted 4-hydroxyquinolines (Gould-Jacobs Reaction)
This method is a common route to synthesize the quinoline core.
-
Condensation: Aniline derivatives are reacted with diethyl 2-(ethoxymethylene)malonate.
-
Cyclization: The resulting anilinomethylenemalonate is cyclized at high temperatures.
-
Hydrolysis and Decarboxylation: The cyclized product is then hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline.
These 4-hydroxyquinolines can be further modified, for example, by conversion to 4-chloroquinolines, which are versatile intermediates for introducing various side chains.[8]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies of related quinoline derivatives provide a valuable roadmap for optimizing the potency and selectivity of these compounds. Further exploration of substitutions on the quinoline ring and modifications of the amine side chain, guided by the principles outlined in this guide, will be crucial in unlocking the full therapeutic potential of this chemical class. The provided experimental protocols offer a foundation for the synthesis of new analogs for biological evaluation.
References
- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. | Semantic Scholar [semanticscholar.org]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl-quinolin-3-ylmethyl-amine Against Current Standard-of-Care Drugs in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound Ethyl-quinolin-3-ylmethyl-amine against established standard-of-care drugs for a relevant oncological indication. Due to the absence of published experimental data for this compound, this comparison is based on a hypothesized mechanism of action derived from the known structure-activity relationships of similar quinoline-based molecules. Many quinoline derivatives have demonstrated potent anticancer activity through the inhibition of protein kinases.[1][2][3] Therefore, for the purpose of this guide, we will postulate that this compound acts as a tyrosine kinase inhibitor.
The therapeutic area selected for this benchmark is Chronic Myeloid Leukemia (CML), where tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL fusion protein are the cornerstone of treatment.[4][5] The standard-of-care drugs used for comparison are Imatinib, Dasatinib, and Nilotinib.
Quantitative Performance Comparison (Hypothetical)
The following tables summarize the hypothetical in vitro performance of this compound against current standard-of-care TKIs for CML. It is critical to note that the data for this compound is illustrative and not based on experimental results.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) [Hypothetical for test compound] |
| This compound | BCR-ABL | 25 |
| Imatinib | BCR-ABL | 250-500 |
| Dasatinib | BCR-ABL | <1 |
| Nilotinib | BCR-ABL | 20 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the target kinase activity. A lower IC50 indicates higher potency.
Table 2: Cell Viability Assay (MTT Assay) in K562 Cell Line (BCR-ABL positive)
| Compound | GI50 (nM) [Hypothetical for test compound] |
| This compound | 150 |
| Imatinib | 300-600 |
| Dasatinib | 5-10 |
| Nilotinib | 100-200 |
GI50 (growth inhibition 50) values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. A lower GI50 indicates greater cytotoxic potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human BCR-ABL kinase
-
Peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) and standard drugs (Imatinib, Dasatinib, Nilotinib) dissolved in DMSO
-
Radiolabeled ATP ([(\gamma)-32P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test and standard compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and the compounds at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP (mixed with [(\gamma)-32P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or the ADP-Glo™ reagent).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [(\gamma)-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the signal (e.g., luminescence).[6][7]
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
K562 (human CML) cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound) and standard drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed K562 cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test and standard compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently mix the solution to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Hypothesized signaling pathway inhibition by this compound.
Caption: Workflow for in vitro benchmarking experiments.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML | LLS [bloodcancerunited.org]
- 5. Chronic Myelogenous Leukemia (CML) Treatment & Management: Approach Considerations, Imatinib, Newer Tyrosine Kinase Inhibitors [emedicine.medscape.com]
- 6. In vitro protein kinase assay [bio-protocol.org]
- 7. In vitro kinase assay [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of Ethyl-quinolin-3-ylmethyl-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of Ethyl-quinolin-3-ylmethyl-amine with other reported quinoline derivatives. Due to the limited direct experimental data on this compound, this document focuses on the well-established anticancer and antibacterial properties of structurally similar quinoline compounds. The information presented herein is intended to guide the design of verification studies for this compound by providing relevant experimental protocols, comparative biological activity data, and insights into potential mechanisms of action.
Comparative Analysis of Biological Activity
Quinoline and its derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory effects.[1][2][3] This guide will focus on the two most prominently reported activities for quinoline derivatives: anticancer and antibacterial.
Anticancer Activity
Quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases, PI3K/Akt/mTOR pathway, and tubulin polymerization.[1][4][5]
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline derivatives against different cancer cell lines. These compounds can serve as benchmarks for evaluating the potential anticancer efficacy of this compound.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric Cancer) | 1.38 | [6] |
| HCT-116 (Colon Cancer) | 5.34 | [6] | |
| MCF-7 (Breast Cancer) | 5.21 | [6] | |
| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | |
| U937 (Lymphoma) | 43.95 | ||
| Quinoline-based VEGFR-2 Inhibitor | HUVEC (Endothelial Cells) | Varies | [1] |
| Anlotinib (quinoline derivative) | Various solid tumors | Clinically Approved | [6] |
| Bosutinib (quinoline derivative) | Chronic Myeloid Leukemia | Clinically Approved | [6] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Antibacterial Activity
Quinoline derivatives have a long history as effective antibacterial agents, with fluoroquinolones being a prominent class of antibiotics.[7][8] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Amifloxacin (1-methylamino derivative) | Escherichia coli | 0.25 | [7] |
| Quinoline-2-one derivative (6c) | MRSA (ATCC 33591) | 0.75 | |
| VRE (ATCC 700802) | 0.75 | ||
| MRSE (RP62A) | 2.50 | ||
| Quinolone derivative (24) | E. coli | 3.125 | [10] |
| S. aureus | 3.125 | [10] | |
| Dihydrotriazine-quinoline hybrid (93a-c) | S. aureus | 2 | [10] |
| E. coli | 2 | [10] |
Note: A lower MIC value indicates greater antibacterial potency.
Experimental Protocols
To facilitate the independent verification of the biological activity of this compound, detailed protocols for the most common assays are provided below.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Antibacterial Activity: Broth Microdilution MIC Assay Protocol
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][14][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Materials:
-
96-well microplate
-
Bacterial strains of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and control antibiotics. Perform a serial two-fold dilution of the compounds in the 96-well plate using the appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microplate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Visualizations
Experimental Workflow for Biological Activity Verification
The following diagram illustrates a general workflow for the independent verification of the biological activity of a novel compound like this compound.
Caption: Workflow for verifying the biological activity of a new compound.
Potential Anticancer Signaling Pathways of Quinoline Derivatives
This diagram illustrates some of the key signaling pathways that are often targeted by anticancer quinoline derivatives.
Caption: Potential signaling pathways targeted by anticancer quinolines.
Potential Antibacterial Mechanism of Action
This diagram illustrates the primary mechanism of action for many quinoline-based antibacterial agents.
Caption: Inhibition of bacterial DNA replication by quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
In the absence of specific disposal directives, Ethyl-quinolin-3-ylmethyl-amine should be treated as a hazardous waste. This approach is guided by the "cradle to grave" principle of hazardous waste management, which holds the generator responsible for the waste from its creation to its final disposal.[1][2] This ensures the highest level of safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with the parent compound, quinoline, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first critical step.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).
Step 2: Waste Collection and Containerization
The choice of waste container is crucial for safe storage and transport.
-
Use only approved hazardous waste containers that are compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[3]
-
The container must be kept closed at all times except when adding waste.[1]
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][4]
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The concentration and components of the waste mixture if applicable.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[5]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the waste container is stored in secondary containment to catch any potential leaks or spills.[1]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not pour this compound down the drain. This is strictly prohibited for hazardous chemicals as it can harm aquatic life and damage wastewater treatment systems.[4]
-
Do not dispose of this chemical in the regular trash.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spills:
-
For small spills, trained laboratory personnel wearing appropriate PPE can clean it up using an absorbent material.
-
All spill cleanup materials must be collected and disposed of as hazardous waste.[1][4]
-
For large spills, evacuate the area, secure it, and contact your institution's emergency response team or EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key hazard information for the related compound, Quinoline, which should be used as a conservative guide.
| Hazard Parameter | Value (for Quinoline) | Source |
| Acute Oral Toxicity (LD50, Rat) | 331 mg/kg | [5] |
| Acute Dermal Toxicity (LD50, Rabbit) | 540 mg/kg | [5] |
| Flash Point | 59°C (138.2°F) | [5] |
| Auto-ignition Temperature | 420°C (788°F) | [5] |
Logical Flow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling Ethyl-quinolin-3-ylmethyl-amine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl-quinolin-3-ylmethyl-amine. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Data Summary
Summary of Hazards Associated with Quinoline (as a proxy):
| Hazard Classification | Description | Citations |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1] |
| Carcinogenicity | May cause cancer. | [1] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale | Citations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), tested according to EN 374. Inspect gloves prior to use. | To prevent skin contact, as the compound is likely to be harmful upon dermal absorption. | [1][2][3] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (if splashing is a risk). Must conform to EN 166. | To protect eyes from splashes and vapors that can cause serious irritation. | [1][4][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider a chemical-resistant apron for larger quantities. | To protect skin from accidental contact and contamination of personal clothing. | [2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for aerosol-generating procedures, use a full-face respirator with an appropriate organic vapor cartridge. | To prevent inhalation of potentially harmful vapors or aerosols. | [2][3] |
Experimental Protocols: Step-by-Step Handling and Disposal
1. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Personal Protective Equipment: Put on all required PPE: a laboratory coat, chemical-resistant gloves, and safety goggles.
-
Work Area Setup: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of dust or aerosols. Use appropriate tools such as a spatula or a pipette.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][7] Clean the work area and any equipment used.
2. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
PPE for Cleanup: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Disposal Method: The material should be disposed of by a licensed chemical waste disposal company.[4] Controlled incineration with flue gas scrubbing is a potential disposal method.[3][4] Do not dispose of this chemical down the drain or in regular trash.[4]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[4]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


